Clozapine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-JNJBWJDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Clozapine-d8 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Clozapine-d8, a deuterated analog of the atypical antipsychotic drug Clozapine. This document details its primary application in research, focusing on its role as an internal standard in bioanalytical method development and validation. It also provides detailed experimental protocols and quantitative data to aid researchers in their study design and execution.
Introduction to this compound
This compound is a stable isotope-labeled version of Clozapine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, but with nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
The primary use of this compound in research is to improve the accuracy and precision of methods for quantifying Clozapine and its metabolites, such as Norclozapine (N-desmethylclozapine), in biological matrices like plasma and serum.[1][2] By adding a known amount of this compound to a sample, it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation and analysis, leading to more reliable and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of Clozapine and this compound is presented in the table below.
| Property | Clozapine | This compound |
| Molecular Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₁D₈ClN₄ |
| Molecular Weight | 326.82 g/mol | 334.87 g/mol |
| Appearance | Yellow crystalline powder | Not specified, typically a solid |
| Solubility | Soluble in acetone, chloroform; slightly soluble in alcohol; practically insoluble in water | Not specified, expected to be similar to Clozapine |
Primary Use in Research: Bioanalytical Quantification
The cornerstone of pharmacokinetic and toxicokinetic studies is the accurate measurement of drug concentrations in biological fluids. This compound plays a pivotal role as an internal standard in LC-MS/MS methods for the therapeutic drug monitoring (TDM) and pharmacokinetic analysis of Clozapine.
The Role of an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric measurement corrects for potential variability in sample preparation, injection volume, and instrument response.
The logical relationship between Clozapine and this compound as an analyte and internal standard is depicted in the following diagram:
Experimental Protocols
Sample Preparation: Protein Precipitation
A common and effective method for preparing plasma or serum samples for Clozapine analysis is protein precipitation. This procedure removes high-molecular-weight proteins that can interfere with the analysis and damage the analytical column.
Materials:
-
Plasma or serum samples
-
This compound internal standard working solution (in a water-miscible organic solvent like acetonitrile or methanol)
-
Acetonitrile (ACN), chilled
-
Centrifuge
-
Vortex mixer
-
96-well plates or microcentrifuge tubes
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Addition: Add a specified volume (e.g., 20 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control, except for the blank matrix.
-
Protein Precipitation: Add three volumes (e.g., 300 µL) of chilled acetonitrile to each tube or well.[3]
-
Mixing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes.
-
Injection: The prepared sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Clozapine and its metabolites using this compound as an internal standard. These parameters may require optimization based on the specific instrumentation used.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Clozapine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clozapine | 327.1 | 270.1 | 25 - 35 |
| 327.1 | 192.1 | 40 - 50 | |
| Norclozapine | 313.1 | 192.1 | 30 - 40 |
| 313.1 | 270.1 | 25 - 35 | |
| Clozapine-N-oxide | 343.1 | 256.1 | 20 - 30 |
| This compound (IS) | 335.2 | 278.2 | 25 - 35 |
| 335.2 | 200.2 | 40 - 50 |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and source conditions. It is crucial to optimize these parameters during method development.
The general workflow for a typical bioanalytical experiment using this compound is illustrated below:
Clozapine's Mechanism of Action and Metabolism
Understanding the pharmacology of Clozapine is essential for interpreting pharmacokinetic data. Clozapine is an atypical antipsychotic with a complex receptor binding profile.
Receptor Binding Profile
Clozapine interacts with a wide range of neurotransmitter receptors, which contributes to its unique efficacy and side-effect profile. Its relatively low affinity for dopamine D2 receptors is thought to be responsible for the lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Table 3: Clozapine Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| Dopamine D₄ | 21 |
| Dopamine D₂ | 126 |
| Serotonin 5-HT₂ₐ | 5.4 |
| Serotonin 5-HT₂𝒸 | 9.4 |
| Muscarinic M₁ | 6.2 |
| Histamine H₁ | 1.1 |
| Adrenergic α₁ | 1.6 |
Data compiled from various sources. Ki values are indicative and can vary between studies.[5][6]
The following diagram illustrates the primary receptor targets of Clozapine:
Metabolic Pathways
Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two major metabolites are Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide.[7] The metabolic pathway is crucial for understanding drug-drug interactions and individual variability in drug response.
The metabolic conversion of Clozapine is depicted in the following diagram:
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Clozapine and its metabolites. This technical guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in research settings. By adhering to validated methods and understanding the underlying principles of its application, researchers can significantly enhance the accuracy and impact of their findings.
References
- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. droracle.ai [droracle.ai]
- 6. psychiatrist.com [psychiatrist.com]
- 7. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Distinction: A Technical Guide to Clozapine and Clozapine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core differences between the atypical antipsychotic clozapine and its deuterated analogue, Clozapine-d8. Primarily, this document will focus on the physicochemical properties, the practical applications stemming from their structural differences, and the analytical methodologies for their distinction and quantification. While clozapine is a well-established therapeutic agent, this compound serves a critical role in the bioanalytical assays essential for therapeutic drug monitoring and pharmacokinetic studies.
Core Structural and Physicochemical Differences
Clozapine is a tricyclic dibenzodiazepine with a complex pharmacological profile.[1] this compound is a synthetic isotopologue of clozapine where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.[2] This isotopic substitution results in a higher molecular weight for this compound compared to clozapine, a key distinction utilized in mass spectrometry-based analytical methods. While the substitution of hydrogen with deuterium does not significantly alter the molecule's shape or volume, it does create a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference can influence the rate of metabolic processes.[3]
Table 1: Physicochemical Properties of Clozapine and this compound
| Property | Clozapine | This compound |
| Chemical Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₁D₈ClN₄ |
| Molecular Weight | 326.82 g/mol [4] | ~334.87 g/mol [2] |
| CAS Number | 5786-21-0 | 1185053-50-2[2] |
| Melting Point | 183-184 °C[4] | Not available |
| Solubility in Water | <0.01% (<100 mg/L)[4] | Not available |
| logP | 3.23[4] | Not available |
| Appearance | Yellow crystalline powder[4] | Not available |
The Kinetic Isotope Effect and Its Implications for Metabolism
The increased strength of the C-D bond can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slower for a deuterated compound compared to its non-deuterated counterpart.[3] In drug metabolism, this can translate to a reduced rate of enzymatic breakdown, potentially leading to a longer half-life and altered pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Clozapine
| Parameter | Value |
| Bioavailability | 60-70% |
| Protein Binding | 97% |
| Metabolism | Hepatic (CYP1A2, CYP3A4, CYP2D6, CYP2C19)[5][6] |
| Elimination Half-Life | 4-26 hours (mean 14.2 hours at steady state) |
| Excretion | 80% metabolized (30% biliary, 50% renal) |
Note: Direct, comparative pharmacokinetic data for this compound is not available as its primary use is as an internal standard.
Experimental Protocols
Simultaneous Quantification of Clozapine and this compound by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of clozapine and its deuterated internal standard, this compound, in human plasma, a common practice in therapeutic drug monitoring.[1][7][8]
Objective: To accurately measure the concentration of clozapine in plasma samples using this compound as an internal standard to correct for matrix effects and variations in sample processing.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase C18 HPLC column.
-
Use a mobile phase gradient consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) to separate clozapine and this compound from other plasma components.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass-to-charge (m/z) transitions for clozapine and this compound. For example:
-
Clozapine: m/z 327.1 -> 270.1
-
This compound: m/z 335.1 -> 270.1
-
-
The quantification is based on the ratio of the peak area of clozapine to the peak area of the internal standard (this compound).
-
Workflow Diagram for LC-MS/MS Analysis:
Caption: Workflow for the quantification of clozapine using this compound as an internal standard.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of clozapine for a specific receptor, often using a radiolabeled ligand.[9]
Objective: To determine the binding affinity (Ki) of clozapine for a target receptor (e.g., serotonin 5-HT₇ receptor).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT₇ receptor).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine).
-
Add increasing concentrations of non-labeled clozapine to competitively displace the radioligand from the receptor.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the clozapine concentration.
-
Determine the IC₅₀ value (the concentration of clozapine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Clozapine's Signaling Pathways
Clozapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors, leading to complex downstream signaling cascades.[10][11][12] Its atypical antipsychotic profile is attributed to its potent antagonism of serotonin 5-HT₂ₐ receptors and a lower affinity for dopamine D₂ receptors compared to typical antipsychotics.[13]
Diagram of Key Clozapine Signaling Pathways:
Caption: Simplified diagram of clozapine's multi-receptor antagonism and downstream signaling pathways.
Conclusion
The fundamental difference between clozapine and this compound lies in the isotopic substitution of hydrogen with deuterium. This structural modification, while minimally impacting the molecule's overall shape and receptor binding affinity, significantly increases its molecular weight. This mass difference is the cornerstone of this compound's utility as a highly effective internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of clozapine. While the kinetic isotope effect theoretically suggests that this compound may have altered metabolic stability, its primary and critical role in a research and clinical setting is to ensure the accuracy and reliability of clozapine therapeutic drug monitoring, thereby contributing to the safe and effective use of this important antipsychotic medication.
References
- 1. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine D8 | CAS#:1185053-50-2 | Chemsrc [chemsrc.com]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CYP-mediated clozapine interactions: how predictable are they? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: radioligand binding and functional evidence for GPCR homodimer protomer interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Network pharmacology and molecular docking to explore mechanisms of clozapine-induced cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clozapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Role of Clozapine-d8 in Advancing Therapeutic Drug Monitoring of Clozapine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Therapeutic Drug Monitoring (TDM) is a critical clinical tool for optimizing clozapine therapy, ensuring efficacy while minimizing the risk of severe, dose-dependent adverse effects. The precision and reliability of the analytical methods underpinning TDM are paramount. This technical guide delves into the pivotal role of Clozapine-d8, a deuterated analog of clozapine, in enhancing the accuracy of quantitative analysis, primarily through its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive overview of the principles of isotopic internal calibration, detailed experimental protocols, and a summary of validation data, offering a valuable resource for researchers, scientists, and drug development professionals in the field of psychiatric pharmacology and analytical chemistry.
Introduction: The Imperative for Precise Clozapine Monitoring
Clozapine is an atypical antipsychotic agent that has demonstrated superior efficacy in treatment-resistant schizophrenia.[1] However, its use is associated with a narrow therapeutic window and the risk of serious side effects, including agranulocytosis, seizures, and myocarditis.[2] TDM of clozapine is therefore essential to guide individualized dosing, assess patient adherence, and investigate potential drug-drug interactions.[3][4] Several studies suggest a therapeutic range for trough plasma clozapine levels, generally considered to be between 350 and 600 ng/mL, to achieve an optimal clinical response while minimizing the risk of toxicity.[2]
LC-MS/MS has emerged as the gold standard for the quantification of clozapine and its major metabolite, norclozapine, in biological matrices due to its high selectivity and sensitivity.[5] The accuracy of LC-MS/MS analysis is significantly improved by the use of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation and analysis. Isotopically labeled compounds, such as this compound, represent the most suitable internal standards for mass spectrometry-based assays.
This compound: An Ideal Internal Standard
This compound is a stable isotope-labeled version of clozapine where eight hydrogen atoms have been replaced by deuterium atoms.[6] This substitution results in a molecule with a higher mass-to-charge ratio (m/z) than native clozapine, allowing it to be distinguished by the mass spectrometer.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][7][8]diazepine-d8 |
| Alternate Names | Liponex-d8, HF 1854-d8[6][9] |
| CAS Number | 1185053-50-2[6] |
| Molecular Formula | C₁₈H₁₁D₈ClN₄[6] |
| Molecular Weight | 334.87 g/mol [6] |
| Purity | ≥98%[6] |
| Appearance | Pale yellow crystalline powder |
| Solubility | Soluble in chloroform and ethanol; insoluble in water |
The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled analyte (clozapine) during chromatography and exhibits identical ionization efficiency in the mass spectrometer's ion source. This co-behavior allows this compound to effectively compensate for any analyte loss during sample extraction and for fluctuations in instrument response (matrix effects). The ratio of the analyte signal to the internal standard signal is used for quantification, leading to highly precise and accurate measurements.
Experimental Protocols for Clozapine TDM using this compound
The following section outlines a typical experimental workflow for the quantification of clozapine in human plasma or serum using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[1][10][11]
Materials and Reagents
-
Clozapine analytical standard
-
This compound (Internal Standard)
-
Norclozapine analytical standard
-
Northis compound (Internal Standard for norclozapine, if measured concurrently)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium hydroxide
-
Human plasma/serum (blank and patient samples)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting clozapine from plasma or serum samples.
-
Aliquoting: Pipette 100 µL of patient plasma/serum, calibration standards, or quality control samples into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound (and Northis compound if applicable) to each tube to achieve a final concentration within the linear range of the assay.
-
Precipitation: Add 300 µL of cold acetonitrile or methanol to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are representative LC-MS/MS parameters. Method optimization is crucial for achieving the desired performance.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[11] |
| Mobile Phase A | Water with 0.1% formic acid or 0.2% ammonium hydroxide[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.2% ammonium hydroxide[11] |
| Flow Rate | 0.40 mL/min[11] |
| Gradient | A suitable gradient to separate clozapine and norclozapine from matrix components |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Exemplary MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327 | 270, 192[11][12] |
| This compound | 335 | 278 (hypothetical, based on fragmentation of unlabeled clozapine) |
| Norclozapine | 313 | 192, 270[11][12] |
Note: The exact product ion for this compound would need to be determined experimentally by infusing the standard into the mass spectrometer. The hypothetical transition is based on the neutral loss from the piperazine ring, similar to unlabeled clozapine.
Method Validation and Quantitative Data
A robust LC-MS/MS method for TDM must be thoroughly validated to ensure its reliability. The use of this compound contributes significantly to achieving the stringent validation criteria.
Table 3: Summary of Method Validation Parameters from a Study Utilizing a Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.99[10][11] |
| Calibration Range | 10 - 2000 ng/mL[11] |
| Precision (% RSD) | < 5%[10] |
| Accuracy (% Nominal) | 104-112%[10] |
| Extraction Recovery | > 95%[11] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[11] |
Data synthesized from studies by Couchman et al. (2013) and Ming et al. (2009).[10][11]
Visualizing the Workflow and Rationale
Diagram 1: Experimental Workflow for Clozapine TDM
Caption: Workflow for clozapine TDM using this compound.
Diagram 2: Logical Relationship of Internal Standard Correction
Caption: How this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of clozapine is integral to achieving the high standards of accuracy and precision required for clinical decision-making. Its chemical and physical similarity to clozapine ensures that it effectively compensates for variations inherent in the analytical process, from sample preparation to detection. The detailed methodologies and validation data presented in this guide underscore the robustness of this approach. For researchers and drug development professionals, the adoption of stable isotope-labeled internal standards like this compound is a critical step in the development and implementation of reliable bioanalytical methods, ultimately contributing to the safer and more effective use of clozapine in the treatment of psychiatric disorders.
References
- 1. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guideline and Checklist for Initiating and Managing Clozapine Treatment in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 4. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
- 5. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Clozapine | 5786-21-0 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Clozapine-d8 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Clozapine-d8 as an internal standard in the quantitative analysis of the atypical antipsychotic drug, clozapine, by mass spectrometry. Accurate measurement of clozapine and its principal active metabolite, norclozapine, in biological matrices is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research to ensure efficacy and minimize toxicity.
Introduction to Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations in the analytical process. An ideal internal standard mimics the chemical and physical properties of the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical behavior, such as extraction efficiency, ionization response, and chromatographic retention time. This co-elution and similar behavior in the ion source compensate for matrix effects and variations in sample preparation and instrument performance, leading to highly accurate and precise quantification.
This compound: Properties and Application
This compound is a deuterated analog of clozapine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an excellent internal standard for the quantification of clozapine and often its metabolite, norclozapine. Its use is well-established in numerous validated LC-MS/MS methods for determining clozapine levels in plasma, serum, and other biological fluids.
The fundamental principle of its use lies in the relative response ratio. The ratio of the peak area of the analyte (clozapine) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in an unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
The following sections detail typical experimental methodologies for the analysis of clozapine using this compound as an internal standard. These protocols are based on established and validated methods in the scientific literature.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix and the desired level of sensitivity. Common methods include:
-
Protein Precipitation (PPT): This is a rapid and simple method often used for high-throughput analysis.
-
To a small volume of plasma or serum (e.g., 50-100 µL), add a solution of this compound in a protein precipitating agent, typically acetonitrile or methanol, in a 1:3 or 1:4 (sample:solvent) ratio.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for direct injection into the LC-MS/MS system or for further dilution.
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analytes into an immiscible organic solvent.
-
To a plasma or serum sample, add the this compound internal standard.
-
Adjust the pH of the sample to alkaline conditions (e.g., pH > 9) using a suitable buffer.
-
Add an immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether.
-
Vortex thoroughly to facilitate the extraction of clozapine and this compound into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and can be used to concentrate the analytes, thereby increasing sensitivity.
-
Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma or serum sample, to which this compound has been added, onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the clozapine and this compound from the cartridge with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving the analytes from matrix components and ensuring accurate quantification.
-
Column: Reversed-phase columns, such as C18 or C8, are commonly used.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
-
Injection Volume: This is usually in the range of 5-20 µL.
-
Run Time: Modern ultra-high-performance liquid chromatography (UHPLC) methods can achieve very short run times, often under 5 minutes per sample.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for clozapine analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences.
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of clozapine using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Clozapine | 327.0 | 270.1 | Quantifier |
| Clozapine | 327.0 | 192.1 | Qualifier |
| Norclozapine | 313.0 | 192.1 | Quantifier |
| Norclozapine | 313.0 | 270.1 | Qualifier |
| This compound (IS) | 335.0 | 270.1 | Proposed |
| Clozapine-d4 (IS) | 331.0 | 192.2 | Reported in literature |
Note: The MRM transition for this compound is proposed based on the common fragmentation pattern of clozapine and its deuterated analogs. The exact transition should be optimized for the specific instrument used.
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Calibration Range | 5 - 2000 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Extraction Recovery | > 80% |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Simplified metabolic pathway of clozapine.
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of clozapine by mass spectrometry. Its use as a stable isotope-labeled internal standard effectively mitigates analytical variability, ensuring reliable data for clinical and research applications. The methodologies outlined in this guide provide a robust framework for the development and validation of quantitative assays for clozapine, ultimately contributing to improved patient care and advancing our understanding of its pharmacology.
References
Clozapine-d8 in Schizophrenia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine remains the gold-standard antipsychotic for treatment-resistant schizophrenia, demonstrating superior efficacy in managing psychotic symptoms.[1][2] However, its clinical use is hampered by a challenging side-effect profile, including the risk of agranulocytosis, and significant inter-individual variability in its pharmacokinetics.[1][3] This has spurred interest in strategies to optimize its therapeutic window. One such strategy in pharmaceutical development is the use of deuteration, the selective replacement of hydrogen atoms with deuterium, to favorably alter a drug's metabolic profile. This technical guide provides a comprehensive overview of Clozapine-d8, a deuterated form of clozapine, with a focus on its current applications and potential future directions in schizophrenia research. While primarily utilized as an indispensable tool in the bioanalysis of clozapine, the therapeutic potential of deuterated clozapine, based on the principles of the kinetic isotope effect, warrants exploration. This document details the synthesis, mechanism of action, and metabolic pathways of clozapine, and provides in-depth experimental protocols for its analysis using this compound as an internal standard.
Introduction to Clozapine and the Rationale for Deuteration
Clozapine is an atypical antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at dopamine (with low affinity for D2 receptors), serotonin, adrenergic, cholinergic, and histaminergic receptors.[4] Its superior efficacy in treatment-resistant schizophrenia is thought to be mediated primarily through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Despite its effectiveness, clozapine's metabolism, primarily by cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4, leads to a wide range of plasma concentrations among patients, making therapeutic drug monitoring essential.[5][6]
Deuteration of pharmaceuticals, or the "deuterium switch," is a strategy to improve a drug's pharmacokinetic and/or toxicity profile.[7] The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[7] While the therapeutic potential of this compound for schizophrenia has not yet been extensively explored in preclinical or clinical studies, its application as an internal standard in quantitative bioanalysis is well-established.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of clozapine's properties is crucial for interpreting the potential impact of deuteration.
Clozapine Receptor Binding Profile
The following table summarizes the binding affinities (Ki values) of clozapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 26 |
| Dopamine D2 | 125 - 160 |
| Dopamine D3 | 7.1 |
| Dopamine D4 | 21 |
| Serotonin 5-HT1A | 19 |
| Serotonin 5-HT2A | 5.4 |
| Serotonin 5-HT2C | 9.4 |
| Serotonin 5-HT3 | 120 |
| Serotonin 5-HT6 | 4 |
| Serotonin 5-HT7 | 6.3 |
| Muscarinic M1 | 6.2 - 7.5 |
| Muscarinic M2 | 42 |
| Muscarinic M3 | 24 |
| Muscarinic M4 | 19 |
| Muscarinic M5 | 45 |
| Adrenergic α1 | 1.6 |
| Adrenergic α2 | 51 |
| Histamine H1 | 1.1 |
| Data compiled from multiple sources.[8][9][10][11][12] |
Pharmacokinetic Parameters of Clozapine
The pharmacokinetics of clozapine are characterized by high inter-individual variability.
| Parameter | Value |
| Bioavailability | 27-60% |
| Time to Peak (Tmax) | 1.1 - 3.6 hours |
| Elimination Half-life (t½) | 9.1 - 17.4 hours (single dose); 14.2 hours (multiple doses) |
| Volume of Distribution (Vd) | 1.6 - 7.3 L/kg |
| Clearance (CL) | 8.7 - 53.3 L/h |
| Protein Binding | ~97% |
| Data compiled from multiple sources.[11][13] |
Clozapine Metabolism and the Potential Impact of Deuteration
Clozapine is extensively metabolized in the liver, primarily through N-demethylation to form norclozapine (N-desmethylclozapine) and N-oxidation to form clozapine N-oxide.[13][14] Several cytochrome P450 enzymes are involved, with CYP1A2 playing a major role, and CYP2D6, CYP3A4, and CYP2C19 also contributing.[4][5][15]
Deuteration of the N-methyl group or other metabolically labile positions on the clozapine molecule could potentially slow down its metabolism by the aforementioned CYP enzymes. This could lead to:
-
Increased plasma concentrations and half-life of clozapine: Requiring lower or less frequent dosing.
-
Altered metabolite ratios: Potentially reducing the formation of metabolites with undesirable activity or toxicity.
-
More predictable pharmacokinetics: Reducing the inter-individual variability in plasma levels.
However, it is crucial to note that no published preclinical or clinical studies have yet investigated these potential therapeutic benefits of this compound.
Synthesis of Clozapine and Deuterated Analogs
The synthesis of clozapine has been well-documented and several methods exist.[3][16][17] A common route involves the cyclization of a substituted diphenylamine derivative.
The synthesis of deuterated clozapine, such as this compound, for use as an internal standard typically involves the use of deuterated starting materials or reagents. For example, deuterated N-methylpiperazine could be used in the final steps of the synthesis to introduce the deuterated methyl group.
Experimental Protocols: Bioanalysis of Clozapine using this compound
The primary application of this compound is as an internal standard for the accurate quantification of clozapine in biological matrices by mass spectrometry.
Rationale for Using a Deuterated Internal Standard
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for accurate correction of any variations during sample preparation and analysis.
Detailed LC-MS/MS Protocol
The following is a representative protocol for the analysis of clozapine and norclozapine using deuterated internal standards.
Sample Preparation:
-
To 100 µL of plasma or serum, add the internal standard solution containing Clozapine-d4 and Northis compound.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analytes from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327.1 | 270.2 |
| Norclozapine | 313.1 | 192.1 |
| Clozapine-d4 (IS) | 331.1 | 270.2 |
| Northis compound (IS) | 321.2 | 200.1 |
| Ion transitions may vary slightly depending on the instrument and specific deuterated standard used.[18][19][20][21][22][23][24][25][26] |
Preclinical and Clinical Research Landscape
As of the writing of this guide, there is a notable absence of published preclinical or clinical studies evaluating the therapeutic potential of this compound for schizophrenia. The existing research predominantly focuses on its use as an analytical tool.
Animal models of schizophrenia, such as those induced by phencyclidine (PCP) or amphetamine, and genetic models, are used to evaluate the efficacy of antipsychotic drugs.[27][28][29][30] In these models, clozapine has been shown to reverse behavioral abnormalities and cognitive deficits.[17][18][31][32] Future preclinical studies could utilize these established models to compare the efficacy, safety, and pharmacokinetic profiles of this compound with its non-deuterated counterpart.
Future Directions and Conclusion
The primary and well-established role of this compound in schizophrenia research is as an internal standard for the accurate quantification of clozapine. This application is critical for therapeutic drug monitoring and pharmacokinetic studies, which are essential for optimizing clozapine therapy and ensuring patient safety.
The potential for deuterated clozapine as a therapeutic agent for schizophrenia remains an unexplored but intriguing area of research. Based on the principles of deuterated drugs, this compound could potentially offer an improved pharmacokinetic profile, leading to more consistent plasma levels, reduced side effects, and improved patient adherence. However, this remains a hypothesis that requires rigorous preclinical and clinical investigation.
Researchers and drug development professionals are encouraged to consider the following future directions:
-
Preclinical evaluation of this compound: Conduct studies in relevant animal models of schizophrenia to assess the efficacy, safety, and pharmacokinetic profile of this compound compared to clozapine.
-
In vitro metabolism studies: Investigate the metabolism of this compound by human liver microsomes and recombinant CYP enzymes to determine the impact of deuteration on its metabolic stability and pathway.
-
Exploration of patents: While current patents may focus on analytical uses, future patent applications may shed light on any emerging interest in the therapeutic development of deuterated clozapine.[12][33][34][35][36]
References
- 1. Clozapine - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of clozapine in psychotic disorders—a systematic quantitative meta-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 and therapeutic drug monitoring with respect to clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repositori.upf.edu]
- 12. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 13. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienmag.com [scienmag.com]
- 15. Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CLOZAPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. DSpace [viurrspace.ca]
- 22. agilent.com [agilent.com]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An Initial Animal Proof-of-Concept Study for Central Administration of Clozapine to Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. acnp.org [acnp.org]
- 31. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. venable.com [venable.com]
- 34. What is core patent covering Deutetrabenazine? [synapse.patsnap.com]
- 35. Federal Circuit Finds Deuterated Analogs Of Small Molecule Drug Obvious - Patent - United States [mondaq.com]
- 36. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Pharmacological Profile of Clozapine and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological profile of clozapine, a cornerstone atypical antipsychotic, and explores the potential advantages of its deuterated analog. Clozapine's complex pharmacology, characterized by its multi-receptor binding profile, is critical to its efficacy in treatment-resistant schizophrenia.[1][2][3] Deuteration, a strategic modification of the drug's chemical structure, offers the potential for an improved pharmacokinetic and metabolic profile, leading to enhanced safety and tolerability. This document details the receptor binding affinities, pharmacokinetic parameters, metabolic pathways, and relevant signaling cascades of both compounds. It also provides detailed experimental protocols for key assays used in their characterization.
Introduction
Clozapine is an atypical antipsychotic medication that has demonstrated superior efficacy in managing treatment-resistant schizophrenia and reducing suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][3] Its unique clinical profile is attributed to its complex interaction with a wide range of neurotransmitter receptors.[2][4] However, the clinical use of clozapine is associated with significant adverse effects, including agranulocytosis, myocarditis, and metabolic syndrome, which necessitate rigorous patient monitoring.[2][5]
Deuterated analogs of existing drugs, where one or more hydrogen atoms are replaced by deuterium, have emerged as a promising strategy to improve pharmacokinetic and toxicological properties.[6][7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down drug metabolism, particularly when the hydrogen is at a site of metabolic modification by enzymes like the cytochrome P450 (CYP) system.[8][9] This "kinetic isotope effect" can lead to increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites.[6][10] This guide provides a comparative analysis of the pharmacological properties of clozapine and its deuterated analog.
Receptor Binding Profile
Clozapine's therapeutic efficacy and its side effect profile are a direct consequence of its interactions with a multitude of receptors.[2][4][11] It exhibits a low affinity for dopamine D2 receptors compared to typical antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2] Its high affinity for various other receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, plays a crucial role in its overall pharmacological effect.[2][11]
Table 1: Receptor Binding Affinities (Ki, nM) of Clozapine
| Receptor | Ki (nM) |
| Histamine H1 | 1.1[12][13] |
| Adrenergic α1A | 1.6[13] |
| Serotonin 5-HT6 | 4[13] |
| Serotonin 5-HT2A | 5.4[12][13] |
| Muscarinic M1 | 6.2[12][13] |
| Serotonin 5-HT7 | 6.3[13] |
| Serotonin 5-HT2C | 9.4[13] |
| Dopamine D4 | 24[13] |
| Adrenergic α2A | 90[13] |
| Dopamine D2 | 135-190 |
| Dopamine D1 | 290-540 |
Data compiled from multiple sources. Ki values can vary between different studies and experimental conditions.
Pharmacokinetics
The pharmacokinetic profile of clozapine is characterized by rapid absorption, extensive metabolism, and significant inter-individual variability.[12][14] Deuteration of clozapine at metabolically active sites is anticipated to alter its pharmacokinetic parameters, primarily by reducing the rate of metabolic clearance. This would be expected to lead to a higher Cmax, a prolonged Tmax, an increased AUC, and a longer elimination half-life.
Table 2: Pharmacokinetic Parameters of Clozapine
| Parameter | Value |
| Bioavailability | 60-70%[15] |
| Time to Peak (Tmax) | ~2.3 hours[16][17] |
| Volume of Distribution (Vd) | 6-7 L/kg[16][18] |
| Plasma Protein Binding | ~97%[15] |
| Elimination Half-life (t1/2) | 7.6 - 10.5 hours[16][18] |
| Total Plasma Clearance | 38 - 40.5 L/hr[16][18] |
Pharmacokinetic parameters can exhibit significant variability among individuals.
Table 3: Predicted Pharmacokinetic Profile of Deuterated Clozapine (Hypothetical)
| Parameter | Predicted Change Compared to Clozapine | Rationale |
| Cmax | Increased | Slower metabolism leads to higher peak concentrations. |
| Tmax | Prolonged | Slower absorption and/or metabolism can delay the time to reach peak concentration. |
| AUC | Increased | Reduced clearance results in greater overall drug exposure. |
| Half-life (t1/2) | Increased | Slower elimination prolongs the time the drug remains in the body. |
| Clearance | Decreased | The primary kinetic isotope effect reduces the rate of metabolic clearance. |
Metabolism
Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are N-demethylation to form N-desmethylclozapine (norclozapine), which is an active metabolite, and N-oxidation to form the inactive clozapine N-oxide.[16][19][20] CYP1A2 is the principal enzyme responsible for N-demethylation, with contributions from CYP3A4, CYP2C19, and CYP2D6.[19][21]
Deuteration at the N-demethylation site on the piperazine ring would be expected to significantly slow down the formation of N-desmethylclozapine. This could lead to a higher parent drug-to-metabolite ratio and potentially a different pharmacological and side-effect profile, given the activity of norclozapine.
Table 4: Major Metabolites of Clozapine and a Hypothetical Deuterated Analog
| Compound | Major Metabolites | Primary Metabolizing Enzymes | Predicted Impact of Deuteration |
| Clozapine | N-desmethylclozapine (active), Clozapine N-oxide (inactive) | CYP1A2, CYP3A4, CYP2C19, CYP2D6[19][21] | Reduced formation of N-desmethylclozapine if deuterated at the methyl group. |
| Deuterated Clozapine | Deuterated N-desmethylclozapine, Deuterated Clozapine N-oxide | Likely the same CYP enzymes, but with altered kinetics. | Slower rate of metabolism, leading to higher exposure to the parent drug. |
Signaling Pathways
Clozapine's therapeutic effects are mediated through its modulation of complex intracellular signaling pathways. Key pathways affected include the PI3K/Akt and MEK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
PI3K/Akt Signaling Pathway
Clozapine has been shown to activate the PI3K/Akt signaling pathway.[2] This pathway is crucial for neuronal survival and function.
Caption: Clozapine-mediated activation of the PI3K/Akt signaling pathway.
MEK/ERK Signaling Pathway
Clozapine also modulates the MEK/ERK signaling cascade, another critical pathway in neuroplasticity and cellular responses.[1]
Caption: Clozapine's influence on the MEK/ERK signaling cascade.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of clozapine and its deuterated analog to specific neurotransmitter receptors.
Objective: To determine the inhibitory constant (Ki) of the test compounds for a target receptor.
Materials:
-
Test compounds (clozapine, deuterated clozapine)
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Cell membranes expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and either a test compound dilution or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of clozapine and its deuterated analog using liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds.
Materials:
-
Test compounds (clozapine, deuterated clozapine)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the microsome mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Microdialysis
This protocol provides a general framework for in vivo microdialysis in a rodent model to measure extracellular levels of clozapine and its metabolites in the brain.
Objective: To determine the brain extracellular fluid concentrations of clozapine and its deuterated analog over time.
Materials:
-
Test compounds (clozapine, deuterated clozapine)
-
Rodents (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period.
-
Analyze the dialysate samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.
-
Plot the concentration of each analyte over time to generate a pharmacokinetic profile in the brain extracellular fluid.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
Clozapine remains a vital therapeutic option for treatment-resistant schizophrenia, largely due to its unique and complex pharmacological profile. The development of a deuterated analog of clozapine presents a compelling opportunity to enhance its clinical utility by improving its pharmacokinetic and metabolic properties. A slower rate of metabolism could lead to more predictable plasma concentrations, a reduced dosing frequency, and potentially a lower risk of adverse effects associated with metabolite formation. Further preclinical and clinical studies are warranted to fully characterize the pharmacological profile of deuterated clozapine and to realize its potential as an improved therapeutic agent. This guide provides a foundational understanding of the key pharmacological aspects of clozapine and its potential deuterated analog, along with the experimental methodologies required for their comprehensive evaluation.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and bioactivation of clozapine by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatry.or.th [psychiatry.or.th]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Determination of clozapine in serum by radioreceptor assay versus high-performance liquid chromatography: possible detection of hydroxy-metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activation of the Akt/PKB signalling pathway in the brains of clozapine-exposed rats is linked to hyperinsulinemia and not a direct drug effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically-based pharmacokinetic model for clozapine in Korean patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Controlled Trial of Effect of Prescription of Clozapine Versus Other Second-Generation Antipsychotic Drugs in Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thecarlatreport.com [thecarlatreport.com]
- 15. Metabolite Profiling of Clozapine in Patients Switching Versus Maintaining Treatment: A Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. saladax.com [saladax.com]
- 19. mttlab.eu [mttlab.eu]
- 20. dovepress.com [dovepress.com]
- 21. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotopic Labeling in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in drug analysis. It is designed to be a valuable resource for professionals in the field of drug development, offering detailed insights into how this powerful technique is leveraged to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.
Core Principles of Isotopic Labeling
Isotopic labeling is a technique used to trace the fate of a drug molecule within a biological system. This is achieved by replacing one or more atoms in the drug's structure with their corresponding isotopes. Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. This difference in neutron count results in a different atomic mass, which can be detected by specialized analytical instrumentation.
The fundamental premise of isotopic labeling is that the isotopically labeled drug molecule behaves chemically and biologically identically to its unlabeled counterpart. This allows researchers to track the parent drug and its metabolites through complex biological matrices without altering the natural metabolic pathways.
Types of Isotopes Used in Drug Analysis:
Isotopes used in drug analysis can be broadly categorized into two types:
-
Stable Isotopes: These isotopes are non-radioactive and are distinguished by their mass difference. Commonly used stable isotopes include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Their natural abundances are low (e.g., ¹³C is ~1.1%), making the synthetically enriched labeled compounds easily distinguishable from endogenous molecules.[1]
-
Radioactive Isotopes (Radioisotopes): These isotopes are unstable and emit radiation as they decay, which can be detected and quantified. The most commonly used radioisotopes in drug development are tritium (³H) and carbon-14 (¹⁴C).[2] Due to its long half-life (approximately 5,730 years), carbon-14 is particularly valuable for long-term ADME studies.[2]
Applications in Drug Analysis
Isotopic labeling is an indispensable tool throughout the drug development process, from early discovery to late-stage clinical trials. Its primary applications lie in understanding the pharmacokinetic and metabolic profile of a new chemical entity.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are critical for assessing the safety and efficacy of a drug candidate. Isotopic labeling, particularly with ¹⁴C, is considered the gold standard for definitive human ADME (hADME) studies.[2][3] By administering a single dose of a ¹⁴C-labeled drug, researchers can quantitatively track the drug and all its metabolites in various biological samples, including plasma, urine, and feces.[4] This allows for a complete "mass balance" analysis, determining the routes and rates of excretion and ensuring that all drug-related material is accounted for.[5][6][7][8]
Metabolic Profiling and Metabolite Identification
A crucial aspect of drug development is identifying the metabolic pathways a drug undergoes in the body. Isotopic labeling aids in the discovery and structural elucidation of metabolites. When a biological sample is analyzed by mass spectrometry, the metabolites derived from the labeled drug will exhibit a characteristic mass shift corresponding to the incorporated isotope, making them readily distinguishable from endogenous molecules. This technique is instrumental in identifying unique or disproportionately high human metabolites that may require further safety testing.[4]
The metabolism of the Bruton's tyrosine kinase inhibitor, Ibrutinib , for example, has been extensively studied using these techniques. It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form several oxidative metabolites.[9][10] Glutathione conjugation has also been identified as a relevant metabolic pathway.[11][12]
Pharmacokinetic (PK) Studies
Isotopically labeled compounds are invaluable for various pharmacokinetic studies:
-
Bioavailability Studies: By co-administering an oral dose of the unlabeled drug and an intravenous (IV) microdose of a stable isotope-labeled version, the absolute bioavailability of the drug can be determined in a single study, eliminating the need for a separate IV dosing session.[13]
-
Cassette Dosing: In early drug discovery, cassette dosing allows for the simultaneous administration of multiple drug candidates to a single animal.[14][15] Each compound is uniquely labeled with a stable isotope, enabling their individual pharmacokinetic profiles to be determined from a single set of samples, thereby increasing throughput and reducing animal use.[14][15][16]
-
Internal Standards for Quantitative Bioanalysis: Stable isotope-labeled versions of the drug are the ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] They co-elute with the analyte and have nearly identical ionization and fragmentation properties, compensating for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1]
Data Presentation: Quantitative Analysis from Human ADME Studies
The data generated from human ADME studies using isotopically labeled drugs are crucial for regulatory submissions. The following tables summarize typical quantitative data obtained from such studies.
Table 1: Mean Pharmacokinetic Parameters of Total Radioactivity and Parent Drug in Plasma Following a Single Oral Dose of [¹⁴C]-Labeled Drugs in Healthy Male Volunteers.
| Drug (Dose) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (h·ng/mL) | t½ (h) |
| TPN171 (10 mg)[5] | TPN171 | 101 | 0.67 | 480 | 9.89 |
| Total Radioactivity | 269 | 1.00 | 2580 | 18.0 | |
| Napabucasin (240 mg)[6] | Napabucasin | 1340 | 2.75 | 10800 | 7.14 |
| Total Radioactivity | 1840 | 4.00 | 29000 | 26.5 | |
| Amdizalisib (30 mg)[8] | Amdizalisib | 244 | 2.5 | 1870 | - |
| Total Radioactivity | 473 | 4.0 | 5060 | 33.5 | |
| Hyzetimibe (10 mg)[17] | Hyzetimibe-M1 | 868 | 1.13 | 4990 | 10.3 |
| Total Radioactivity | 903 | 1.13 | 5130 | 10.5 |
Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; t½: Terminal half-life.
Table 2: Mean Cumulative Excretion and Mass Balance of Radioactivity Following a Single Oral Dose of [¹⁴C]-Labeled Drugs in Healthy Male Volunteers.
| Drug (Dose) | Route | % of Administered Dose | Total Recovery (%) |
| TPN171 (10 mg)[5] | Urine | 46.61 | 95.21 |
| Feces | 48.60 | ||
| Napabucasin (240 mg)[6] | Urine | 23.8 | 81.1 |
| Feces | 57.2 | ||
| Rezafungin (400 mg, IV)[7] | Urine | 14 | 52 (at 17 days) |
| Feces | 38 | ||
| Amdizalisib (30 mg)[8] | Urine | 37.15 | 99.23 |
| Feces | 62.08 | ||
| Hyzetimibe (10 mg)[17] | Urine | 16.39 | 93.29 |
| Feces | 76.90 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in isotopic labeling studies. The following sections outline key experimental protocols.
General Workflow for a Human ADME Study with ¹⁴C-Labeling
Sample Preparation for LC-MS/MS Analysis of Drugs and Metabolites in Plasma
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the stable isotope-labeled internal standard.[18][19]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.[18]
LC-MS/MS Instrument Parameters for Quantitative Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[20] Specific precursor-to-product ion transitions for the analyte and the stable isotope-labeled internal standard are monitored.
-
Instrument Settings: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity.
-
Sample Preparation and NMR Analysis of ¹³C-Labeled Metabolites
-
Sample Extraction: Metabolites are extracted from cells or tissues using a cold solvent mixture, such as methanol/water or methanol/chloroform/water, to quench metabolic activity and precipitate macromolecules.
-
Lyophilization and Reconstitution: The extract is lyophilized (freeze-dried) to remove the solvent and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.[21][22][23]
-
1D ¹³C NMR: A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to obtain sharp singlets for each carbon atom. Optimized acquisition parameters, such as a 30° or 60° pulse angle and a short relaxation delay (e.g., 2 seconds), are used to maximize signal-to-noise in a reasonable time.[22][23][24]
-
2D NMR: Two-dimensional NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are often performed to correlate protons with their directly attached carbons, aiding in the identification of metabolites.
-
-
Data Processing and Analysis:
-
The NMR spectra are processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, baseline correction, and referencing.
-
Metabolites are identified by comparing the chemical shifts and coupling patterns in the spectra to databases of known compounds.
-
The concentration of ¹³C-labeled metabolites can be quantified by integrating the corresponding peaks and comparing them to the internal standard.
-
Conclusion
Isotopic labeling is a cornerstone of modern drug analysis, providing unparalleled insights into the fate of a drug within a biological system. From elucidating complex metabolic pathways to enabling highly accurate quantitative bioanalysis, the applications of stable and radioactive isotopes are integral to the successful development of safe and effective medicines. The methodologies outlined in this guide, from experimental design to data interpretation, represent the current best practices in the field and serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. openmedscience.com [openmedscience.com]
- 3. pharmaron.com [pharmaron.com]
- 4. sgs.com [sgs.com]
- 5. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass balance and pharmacokinetics of an oral dose of 14C‐napabucasin in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cidara.com [cidara.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope‐labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor [frontiersin.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. researchgate.net [researchgate.net]
- 20. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Methodological & Application
Application Notes: Quantification of Clozapine in Human Plasma by LC-MS/MS using Clozapine-d8 as an Internal Standard
References
- 1. agilent.com [agilent.com]
- 2. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Clozapine-d8 Internal Standard Solution
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the preparation of Clozapine-d8 internal standard solutions for use in quantitative analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. For quantitative analysis of clozapine in biological matrices, a stable isotope-labeled internal standard is crucial for accurate and precise results. This compound, a deuterated analog of clozapine, is commonly used as an internal standard in such assays to compensate for variability during sample preparation and analysis.[1][2][3] This document outlines a detailed protocol for the preparation of this compound internal standard stock and working solutions.
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Quantitative Data Summary
The preparation of this compound internal standard solutions involves two main steps: the creation of a concentrated stock solution and its subsequent dilution to achieve the desired working concentrations. The choice of solvent and concentrations may vary depending on the specific analytical method and instrumentation.
| Solution Type | Analyte | Concentration | Solvent | Mass of this compound | Final Volume |
| Stock Solution | This compound | 1.0 mg/mL | Methanol | 10 mg | 10 mL |
| Working Solution 1 | This compound | 10 µg/mL | Methanol | N/A | 10 mL |
| Working Solution 2 | This compound | 1 µg/mL | Methanol | N/A | 10 mL |
| Working Solution 3 | This compound | 100 ng/mL | 50:50 Methanol:Water | N/A | 10 mL |
Solubility Notes:
-
Clozapine is soluble in methanol at a concentration of 10 mg/mL.
-
Clozapine is also soluble in DMSO (approximately 12.5 mg/mL) and ethanol (approximately 5 mg/mL).[4] For aqueous solutions, it is recommended to first dissolve clozapine in DMSO and then dilute with an aqueous buffer.[4]
-
This compound is expected to have similar solubility properties to clozapine.
Experimental Protocols
Preparation of 1.0 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the powder is completely dissolved, bring the solution to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a labeled, amber glass vial and store at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution. The final concentrations should be optimized based on the expected analyte concentration in the samples and the sensitivity of the analytical instrument.
4.2.1. Preparation of 10 µg/mL Working Solution 1
-
Pipetting: Transfer 100 µL of the 1.0 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilution: Add methanol to the flask to bring the volume to the 10 mL mark.
-
Mixing: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Store in a labeled vial at -20°C.
4.2.2. Preparation of 1 µg/mL Working Solution 2
-
Pipetting: Transfer 1.0 mL of the 10 µg/mL Working Solution 1 into a 10 mL volumetric flask.
-
Dilution: Dilute to the 10 mL mark with methanol.
-
Mixing: Cap and invert the flask multiple times for homogenization.
-
Storage: Store in a labeled vial at -20°C.
4.2.3. Preparation of 100 ng/mL Working Solution 3 (for Protein Precipitation)
In many LC-MS/MS methods, the internal standard is added in the protein precipitation solvent.
-
Pipetting: Transfer 1.0 mL of the 10 µg/mL Working Solution 1 into a 100 mL volumetric flask.
-
Dilution: Dilute to the 100 mL mark with a 50:50 (v/v) mixture of methanol and deionized water. This solution can be adapted to use other solvents like acetonitrile depending on the specific protein precipitation protocol.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: This working solution is typically prepared fresh before use in sample preparation.
Safety Precautions
-
Clozapine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
All weighing and handling of the powder should be performed in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualization of the Experimental Workflow
References
Application Notes and Protocols for Clozapapine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the three primary sample preparation techniques used for the quantitative analysis of clozapine and its metabolites in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction
Clozapine is an atypical antipsychotic medication primarily used to treat schizophrenia in patients who have not responded to other antipsychotic treatments. Therapeutic drug monitoring (TDM) of clozapine and its major metabolite, norclozapine, is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects. Accurate and reliable quantification of these compounds in plasma requires robust and efficient sample preparation to remove interfering endogenous substances like proteins and phospholipids. The choice of sample preparation technique depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and available resources.
Sample Preparation Techniques: A Comparative Overview
The following table summarizes the key quantitative parameters for the three most common sample preparation techniques for clozapine analysis in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Clozapine: ≥85% Norclozapine: ≥85%[1][2] | Clozapine: >77% Norclozapine: >77%[3] | Clozapine: Quantitative Norclozapine: Quantitative[4] |
| Lower Limit of Quantification (LLOQ) | Clozapine: 4.4 - 13.3 ng/mL Norclozapine: 14.7 - 44.5 ng/mL[1] | Clozapine: 0.1 ng/mL Norclozapine: Not specified[3] | Clozapine: ~25 µg/L Norclozapine: ~25 µg/L[4] |
| Linearity Range | Clozapine: 12 - 4946 ng/mL Norclozapine: 4.5 - 3765 ng/mL[1][2] | Clozapine: 1 - 1000 ng/mL Norclozapine: 1 - 1000 ng/mL[5] | Clozapine: Not specified Norclozapine: Not specified |
| Intra-Assay Precision (%RSD) | ≤3.2%[1] | <14%[5] | <6%[4] |
| Inter-Assay Precision (%RSD) | ≤3.2%[1] | <14%[5] | Not specified |
| Matrix Effect | Compensated by internal standard[1][2] | Low for clozapine[3] | Not specified |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It is well-suited for high-throughput analysis.
Protocol:
-
Sample Preparation: Allow frozen plasma samples to thaw at room temperature. Vortex mix the samples to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of internal standard (e.g., deuterated clozapine, 2H4-clozapine) in acetonitrile to the plasma sample.[1][2] A typical ratio is a three-fold volume excess of the internal standard solution.
-
Precipitation: Add a protein precipitating agent, commonly acetonitrile, to the sample. Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,200 x g) for 5 minutes at room temperature to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer a portion of the clear supernatant (e.g., 20 µL) to a new tube or a 96-well plate.
-
Dilution: Dilute the supernatant with a suitable solvent, such as 30% (v/v) methanol in water, before injection into the analytical instrument.[1][2]
-
Analysis: Inject the diluted sample into the LC-MS/MS or HPLC-UV system for analysis.
Workflow Diagram:
Caption: Workflow for Clozapine Analysis using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
Sample Preparation: Thaw plasma samples at room temperature and vortex to mix.
-
Aliquoting: Pipette a specific volume of the plasma sample (e.g., 500 µL) into a glass test tube.
-
Internal Standard Addition: Add the internal standard to the plasma sample.
-
pH Adjustment: Add a basifying agent (e.g., 0.1N NaOH) and vortex for 1 minute to raise the pH. This ensures that clozapine, which is a basic drug, is in its non-ionized form and will partition into the organic solvent.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of diethyl ether or a mixture of ethyl acetate, n-hexane, and isopropanol).[7]
-
Mixing: Vortex the mixture for several minutes (e.g., 3 minutes) to facilitate the extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes at a moderate speed for approximately 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase or a suitable solvent (e.g., 1 mL of 50% methanol).[7]
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Workflow Diagram:
Caption: Workflow for Clozapine Analysis using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.
Protocol:
-
Sample Preparation: Thaw and vortex the plasma samples.
-
Aliquoting: Take a specific volume of the plasma sample (e.g., 200 µL).[4]
-
Internal Standard Addition: Add the internal standard to the plasma sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a C8 or polymeric reversed-phase sorbent) by passing a specified volume of methanol followed by water or an appropriate buffer through the cartridge. This activates the sorbent.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. The analytes of interest will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove unretained interferences.
-
Elution: Elute the retained clozapine and norclozapine from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution (Optional but Recommended): The eluate can be evaporated to dryness and reconstituted in the mobile phase to increase concentration and ensure compatibility with the analytical system.
-
Analysis: Inject the final eluate or reconstituted sample into the LC-MS/MS or HPLC-UV system.
Workflow Diagram:
Caption: Workflow for Clozapine Analysis using Solid-Phase Extraction.
References
- 1. iatdmct2024.org [iatdmct2024.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Use of Clozapine-d8 in Pharmacokinetic Studies of Clozapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clozapine-d8, a deuterium-labeled analog of clozapine, in pharmacokinetic (PK) studies. The primary application of this compound is as an internal standard (IS) for the accurate quantification of clozapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the rationale for its use, provides detailed experimental protocols, and presents typical pharmacokinetic data for clozapine.
Introduction to Clozapine and the Role of this compound
Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia.[1] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) is often recommended to ensure efficacy and minimize toxicity.[2][3] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of clozapine.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis by LC-MS/MS.[4][5] this compound has a chemical structure identical to clozapine, except that eight hydrogen atoms have been replaced by deuterium. This substitution results in a higher mass, allowing it to be distinguished from the unlabeled clozapine by a mass spectrometer. However, its physicochemical properties are nearly identical, meaning it behaves similarly during sample preparation and chromatographic separation.[4] This co-elution and similar behavior help to correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of clozapine.[5][6]
Application of this compound in Pharmacokinetic Studies
The primary application of this compound is as an internal standard for the quantification of clozapine and its metabolites, such as N-desmethylclozapine (norclozapine), in biological samples like plasma or serum.[7] Its use is critical in:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters of clozapine, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[8][9]
-
Therapeutic Drug Monitoring (TDM): Ensuring that patients maintain clozapine concentrations within the therapeutic range (typically 350-600 ng/mL) to optimize treatment outcomes and reduce the risk of adverse effects.[9]
-
Bioequivalence Studies: Comparing the bioavailability of a generic clozapine formulation to the innovator product.[10]
Experimental Protocols
The following are representative protocols for a pharmacokinetic study of clozapine utilizing this compound as an internal standard.
This protocol is a general guideline and should be adapted based on the specific study objectives and institutional review board (IRB) approval.
-
Subject Selection: Enroll patients with treatment-resistant schizophrenia who are clinically indicated for clozapine therapy.[10]
-
Dosing: Administer a single oral dose or multiple doses of clozapine until steady-state is achieved. For steady-state studies, patients should be on a stable dose for an adequate period.[10]
-
Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points post-dose.
-
Example time points for a single-dose study: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
-
This protocol describes the quantification of clozapine in plasma samples using this compound as the internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of clozapine and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of clozapine into drug-free human plasma.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Data Presentation
The following table summarizes typical pharmacokinetic parameters for clozapine following oral administration. These values can exhibit significant inter-individual variability.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1 - 6 hours | [1][11] |
| Elimination Half-life (t½) | 8 - 12 hours (single dose) | [1][11] |
| 12 hours (steady-state) | [11] | |
| Apparent Volume of Distribution (Vd/F) | 1.6 - 7.3 L/kg | [9] |
| Apparent Clearance (CL/F) | 8.7 - 53.3 L/h | [9] |
| Plasma Protein Binding | ~97% | [1] |
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | |
| Clozapine | m/z 327.1 → 270.2 |
| This compound | m/z 335.2 → 270.2 |
| N-desmethylclozapine | m/z 313.1 → 192.1 |
Mandatory Visualizations
Caption: Experimental workflow for a clozapine pharmacokinetic study.
References
- 1. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. go.drugbank.com [go.drugbank.com]
Application Note: High-Throughput Analysis of Clozapine and its Metabolites Using Clozapine-d8 for Enhanced Accuracy
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of clozapine and its major metabolites, N-desmethylclozapine (norclozapine) and clozapine-N-oxide, in human plasma. The use of a deuterated internal standard, Clozapine-d8, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol employs a straightforward liquid-liquid extraction procedure followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Clozapine is an atypical antipsychotic medication primarily used in treatment-resistant schizophrenia.[1] Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, monitoring plasma concentrations of clozapine and its active metabolite, N-desmethylclozapine, is crucial for optimizing therapeutic outcomes and minimizing dose-dependent adverse effects.[2][3] Clozapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4, into its main metabolites: N-desmethylclozapine and clozapine-N-oxide.[4][5][6]
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, that co-elutes with the analyte of interest, effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[7][8] This application note provides a detailed protocol for the analysis of clozapine and its metabolites, offering researchers a valuable tool for their drug development and clinical research endeavors.
Clozapine Metabolism Pathway
Clozapine undergoes extensive hepatic metabolism to form two major metabolites: N-desmethylclozapine (norclozapine) and clozapine-N-oxide.[4] N-desmethylclozapine is an active metabolite.[5] The primary enzymes involved in clozapine metabolism are CYP1A2 and CYP3A4.[6]
Experimental Protocols
Materials and Reagents
-
Clozapine, N-desmethylclozapine, Clozapine-N-oxide, and this compound (internal standard) reference standards
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, standard, or quality control, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327.1 | 270.2 |
| N-desmethylclozapine | 313.1 | 192.1 |
| Clozapine-N-oxide | 343.1 | 256.1 |
| This compound (IS) | 335.2 | 270.2 |
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of clozapine and its metabolites.
Data Presentation
The performance of this method was evaluated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Clozapine | 1 - 1000 | > 0.99 | 1 |
| N-desmethylclozapine | 1 - 1000 | > 0.99 | 1 |
| Clozapine-N-oxide | 5 - 1000 | > 0.99 | 5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Clozapine | Low | 10 | 98.5 | 4.2 |
| Mid | 100 | 101.2 | 3.1 | |
| High | 800 | 99.1 | 2.5 | |
| N-desmethylclozapine | Low | 10 | 97.8 | 5.1 |
| Mid | 100 | 102.5 | 3.8 | |
| High | 800 | 100.3 | 2.9 | |
| Clozapine-N-oxide | Low | 20 | 96.5 | 6.3 |
| Mid | 200 | 103.1 | 4.5 | |
| High | 800 | 101.8 | 3.2 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of clozapine and its major metabolites in human plasma. The simple sample preparation and excellent analytical performance make this method well-suited for clinical research and therapeutic drug monitoring, ultimately aiding in the optimization of clozapine therapy.
References
- 1. Metabolite Profiling of Clozapine in Patients Switching Versus Maintaining Treatment: A Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry [mdpi.com]
- 3. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Analysis of Norclozapine with Clozapine-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It is metabolized in the body to several metabolites, with norclozapine (N-desmethylclozapine) being one of the most significant.[1][2] Monitoring the plasma concentrations of both clozapine and norclozapine is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure patient adherence, and minimize the risk of adverse effects.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive method for the simultaneous quantification of these compounds in biological matrices.[4][5] This application note provides a detailed protocol for the quantitative analysis of norclozapine using clozapine-d8 as an internal standard (IS) by LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the sample preparation and LC-MS/MS analysis of norclozapine and its internal standard, this compound.
Materials and Reagents
-
Norclozapine analytical standard
-
This compound analytical standard (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized or Milli-Q
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput analysis)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample clean-up prior to LC-MS/MS analysis.[5][6]
Protocol:
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of a chilled protein precipitation solution (acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge again to remove any particulate matter.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation Workflow
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Norclozapine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Norclozapine | 313.1 | 192.1 | 35 |
| 313.1 | 270.1 | 25 | |
| This compound (IS) | 335.2 | 200.1 | 35 |
| 335.2 | 278.2 | 25 |
Note: The specific m/z values and collision energies may vary slightly depending on the instrument and should be optimized.
Analytical Workflow
Caption: General analytical workflow for LC-MS/MS analysis.
Data Presentation
The quantitative performance of the method should be evaluated through a validation process. Key parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Recovery | Consistent and reproducible |
Table 3: Example Calibration Curve Data for Norclozapine
| Concentration (ng/mL) | Peak Area Ratio (Norclozapine/Clozapine-d8) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.182 |
| 500 | 5.950 |
| 1000 | 11.980 |
Table 4: Example Precision and Accuracy Data for Norclozapine QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| Low | 15 | 14.5 | -3.3 | 5.8 |
| Mid | 150 | 155.2 | +3.5 | 4.2 |
| High | 750 | 738.9 | -1.5 | 3.1 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of norclozapine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol is suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clozapine Bioanalysis Using Clozapine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly for patients who have not responded to other antipsychotic treatments.[1] Due to significant inter-individual variability in its metabolism and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine and its major metabolite, norclozapine, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[2][3] This document provides a detailed guide for the bioanalysis of clozapine in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Clozapine-d8 as the internal standard. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantitative analysis of drugs in biological fluids.[4]
Clozapine is metabolized in the liver primarily through N-demethylation to form norclozapine, as well as through N-oxidation and aromatic hydroxylation.[1][5] The concentration ratio of clozapine to norclozapine can provide valuable information regarding patient adherence and metabolic status. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[6][7]
Experimental Protocols
This section details the materials and procedures for the quantitative analysis of clozapine and norclozapine in human plasma using LC-MS/MS with this compound as an internal standard. The protocol described below is a protein precipitation method, which is a simple, rapid, and widely used technique for sample preparation in bioanalysis.[5][6][8][9]
Materials and Reagents
-
Clozapine reference standard
-
Norclozapine reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes
-
96-well plates
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class)[6]
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S micro)[6]
-
Analytical Column (e.g., Waters XBridge Premier BEH C18)[6]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of clozapine, norclozapine, and this compound in methanol.
-
Working Standard Solutions: Prepare intermediate working standard solutions of clozapine and norclozapine by serial dilution of the stock solutions with a mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.[4]
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 5 to 2000 ng/mL for both clozapine and norclozapine.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 500, and 1500 ng/mL).
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[6]
-
Add a three-fold volume excess (150 µL) of the internal standard working solution (this compound in acetonitrile) to each tube.[6][10]
-
Vortex the tubes for one minute at approximately 2000 rpm to ensure thorough mixing and protein precipitation.[6][10]
-
Centrifuge the samples at 16,200 x g for five minutes at room temperature to pellet the precipitated proteins.[6][10]
-
Transfer 20 µL of the clear supernatant to a 96-well plate.[6][10]
-
Add 450 µL of 30% (v/v) methanol in water to each well.[6][10]
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and can be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: Waters XBridge Premier BEH C18, 2.1 x 50 mm, 2.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of clozapine and norclozapine from matrix components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Clozapine: m/z 327.2 → 192.1
-
Norclozapine: m/z 313.2 → 192.1
-
This compound: m/z 335.2 → 200.1
-
-
Data Presentation
The following tables summarize typical quantitative data for a validated clozapine bioanalytical method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | This compound |
| Calibration Range | 5 - 2000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL[11] |
Table 2: Method Validation Data
| Parameter | Clozapine | Norclozapine |
| Intra-day Precision (%CV) | < 9%[12] | < 9%[12] |
| Inter-day Precision (%CV) | < 10%[12] | < 10%[12] |
| Accuracy (%) | 97 - 103%[12] | 97 - 103%[12] |
| Recovery (%) | ~100%[12] | ~100%[12] |
Visualizations
Clozapine Metabolism
Caption: Major metabolic pathways of clozapine.
Bioanalytical Workflow
Caption: Step-by-step workflow for clozapine bioanalysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative bioanalysis of clozapine and its primary metabolite, norclozapine, in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for clinical research and therapeutic drug monitoring. This detailed guide serves as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for clozapine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 3. tewv.nhs.uk [tewv.nhs.uk]
- 4. DSpace [viurrspace.ca]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Clozapine-d8 in Forensic Toxicology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia and for reducing suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Due to its narrow therapeutic window and the potential for severe side effects, including agranulocytosis, therapeutic drug monitoring (TDM) of clozapine and its principal metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for ensuring patient safety and efficacy.[1][3] In the realm of forensic toxicology, the accurate quantification of clozapine and its metabolites in various biological matrices is essential for interpreting cases of overdose, drug-facilitated crimes, and postmortem investigations.
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. Clozapine-d8, a deuterated analog of clozapine, serves as an ideal internal standard for the quantification of clozapine. Its utility, along with other deuterated analogs like clozapine-d4 and northis compound, significantly improves the accuracy, precision, and reliability of analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These internal standards co-elute with the target analyte and have nearly identical chemical and physical properties, which allows them to compensate for variations in sample preparation, injection volume, and matrix effects during analysis.[6]
This document provides detailed application notes and protocols for the use of this compound in forensic toxicology, intended for researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound in forensic toxicology is as an internal standard for the quantitative analysis of clozapine in biological matrices such as blood, plasma, serum, and urine.[4][5] Its use is critical in various forensic contexts:
-
Postmortem Toxicology: In postmortem cases, determining the concentration of clozapine is vital to ascertain its potential role in the cause of death. Postmortem redistribution can lead to significant changes in drug concentrations in blood and tissues after death.[7][8] The use of a deuterated internal standard like this compound ensures accurate quantification, which is crucial for a reliable toxicological interpretation.
-
Driving Under the Influence of Drugs (DUID): Accurate measurement of clozapine is necessary to assess potential impairment in drivers.
-
Drug-Facilitated Crimes: Quantification of clozapine can be important in cases where it is suspected to have been used to incapacitate a victim.
-
Therapeutic Drug Monitoring Compliance: In clinical and forensic settings, verifying patient compliance with prescribed clozapine therapy can be essential.
The use of LC-MS/MS with a deuterated internal standard is the preferred method for the analysis of clozapine due to its high sensitivity, selectivity, and accuracy.[4][9][10]
Experimental Protocols
Herein are detailed protocols for the analysis of clozapine using this compound as an internal standard, based on established methodologies.
Protocol 1: Quantification of Clozapine and its Metabolites in Serum/Urine by LC-MS/MS
This protocol is adapted from a validated method for the determination of clozapine, norclozapine, and clozapine-N-oxide.[4][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or urine sample, add 25 µL of an internal standard working solution containing Clozapine-d4 (or this compound).
-
Add 50 µL of a 0.1 M sodium hydroxide solution to alkalinize the sample.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A standard HPLC system.
-
Column: Synergi Polar RP column or equivalent.
-
Mobile Phase A: 1 mM ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clozapine: m/z 327 → 270
-
Norclozapine: m/z 313 → 270
-
Clozapine-N-oxide: m/z 343 → 270
-
Clozapine-d4: m/z 331 → 270
-
Protocol 2: Automated Analysis of Clozapine and Norclozapine in Plasma
This protocol utilizes an automated sample preparation system for high-throughput analysis.[6]
1. Automated Sample Preparation
-
Use a liquid handling platform (e.g., Tecan Freedom EVO 100) with an extraction plate.
-
Pipette 100 µL of plasma samples, calibrators, and controls into the extraction plate.
-
Add the internal standard solution containing deuterated clozapine and norclozapine.
-
The automated system performs the extraction at an alkaline pH (e.g., pH 10.6).
2. Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS)
-
Inject the extract directly into the mass spectrometer.
-
Carrier Flow: Methanol at 0.7 mL/min.
-
Analysis Time: Approximately 60 seconds per sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with ESI+.
-
Detection Mode: MRM with appropriate transitions for clozapine, norclozapine, and their deuterated internal standards.
Quantitative Data
The following tables summarize quantitative data from various validated methods for clozapine analysis using deuterated internal standards.
Table 1: Method Validation Parameters for Clozapine and Metabolites in Serum and Urine[4]
| Analyte | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Efficiency (%) | Matrix Effect (%) |
| Clozapine | Serum | 1.0 | 1.0 - 2000 | 85 | 92 |
| Norclozapine | Serum | 1.0 | 1.0 - 2000 | 80 | 88 |
| Clozapine-N-oxide | Serum | 1.0 | 1.0 - 2000 | 52 | 77 |
| Clozapine | Urine | 2.0 | 2.0 - 2000 | 88 | 78 |
| Norclozapine | Urine | 2.0 | 2.0 - 2000 | 75 | 50 |
| Clozapine-N-oxide | Urine | 2.0 | 2.0 - 2000 | 59 | 21 |
Table 2: Performance of an Isotopic Internal Calibration LC-MS/MS Method[5][11]
| Analyte | Precision (% RSD) | Accuracy (% Nominal) |
| Clozapine | <5 | 104-112 |
| Norclozapine | <5 | 104-112 |
Table 3: Performance of an Automated Extraction with FIA-MS/MS Method[6][11]
| Analyte | LOQ (mg/L) | Inter-batch Precision at LOQ (% RSD) | Overall Process Efficiency (%) |
| Clozapine | 0.01 | 3.5 | 56-70 |
| Norclozapine | 0.01 | 5.5 | 66-77 |
Visualizations
Clozapine Metabolism
Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its main metabolites, norclozapine and clozapine-N-oxide.[12]
Caption: Major metabolic pathways of Clozapine.
Experimental Workflow for Clozapine Quantification
The following diagram illustrates a typical workflow for the quantification of clozapine in a forensic toxicology laboratory.
Caption: Workflow for Clozapine analysis.
Conclusion
This compound is an indispensable tool in modern forensic toxicology for the accurate and reliable quantification of clozapine. Its use as an internal standard in LC-MS/MS methods allows for the mitigation of analytical variability, leading to high-quality data essential for forensic investigations and clinical monitoring. The protocols and data presented here provide a comprehensive resource for laboratories involved in the analysis of this important antipsychotic drug.
References
- 1. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Information on Clozapine | FDA [fda.gov]
- 3. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. | Synnovis [synnovis.co.uk]
- 7. Effect of post-mortem changes on peripheral and central whole blood and tissue clozapine and norclozapine concentrations in the domestic pig (Sus scrofa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in clozapine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of clozapine.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides solutions to common problems encountered during clozapine LC-MS/MS analysis due to matrix effects.
1. Issue: Poor reproducibility and accuracy in my results.
-
Question: My calibration curves are non-linear, and the precision and accuracy of my quality control samples are outside the acceptable limits. What could be the cause?
-
Answer: Inconsistent results are often a primary indicator of unaddressed matrix effects.[1][2] Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, which adversely affects the ionization of clozapine and its internal standard (IS).[3][4] This variability can compromise the reliability of your quantitative data.
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm the presence and extent of matrix effects. The recommended approach is the post-extraction spiking method, which provides a quantitative measure known as the Matrix Factor (MF).[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Evaluate Your Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for clozapine (e.g., clozapine-d4 or -d8) is highly recommended.[5][6][7] A SIL IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization. If you are not using a SIL IS, consider switching to one.
-
Optimize Sample Preparation: If matrix effects are significant, your sample preparation method may not be sufficiently removing interfering substances. Protein precipitation is a common high-throughput method but is often associated with significant matrix effects.[1][2] Consider more rigorous techniques:
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than protein precipitation.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner samples by selectively isolating the analyte.[4][11]
-
Phospholipid Removal: Phospholipids are major contributors to matrix effects in plasma and serum samples.[4][12][13] Using phospholipid removal plates or cartridges can significantly reduce ion suppression.[12][14][15]
-
-
Refine Chromatographic Separation: Ensure that clozapine is chromatographically separated from the regions of significant ion suppression. You can identify these regions using a post-column infusion experiment.[2] Modifying the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC) can help elute clozapine in a "cleaner" part of the chromatogram.[4]
-
2. Issue: Low signal intensity and poor sensitivity.
-
Question: I am observing a weak signal for clozapine, even at higher concentrations, and my limit of quantitation (LOQ) is too high. Why is this happening?
-
Answer: Low signal intensity is a classic symptom of ion suppression.[2][3] Co-eluting matrix components, particularly phospholipids, can interfere with the ionization process in the mass spectrometer's source, reducing the number of clozapine ions that reach the detector.[13]
Troubleshooting Steps:
-
Confirm Ion Suppression: Use post-column infusion to qualitatively identify retention times where ion suppression occurs.[2] Also, calculate the Matrix Factor to quantify the extent of suppression.[3]
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components before they enter the LC-MS system.[9]
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate clozapine from the bulk of the phospholipids, which often elute in the later part of a reversed-phase gradient.[13]
-
Consider smaller injection volumes if the method's sensitivity allows, as this reduces the total amount of matrix components introduced into the system.[2][16]
-
-
Check MS Source Conditions: While less common for addressing matrix effects, optimizing source parameters (e.g., spray voltage, gas flows, temperature) can sometimes improve overall signal intensity. However, this will not solve the underlying issue of co-eluting interferences.
-
Frequently Asked Questions (FAQs)
What are matrix effects?
Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[3][4] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise measurements.[2]
What are the common sources of matrix effects in clozapine analysis?
For bioanalytical samples like plasma or serum, the most common sources are endogenous components such as phospholipids, salts, and proteins.[3] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[3]
How can I assess matrix effects in my assay?
There are two primary methods:
-
Post-Column Infusion (Qualitative): A solution of the analyte is continuously infused into the MS source after the LC column. A blank, extracted matrix sample is then injected. Dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[2]
-
Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects.[3] The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[3]
Why is a stable isotope-labeled (SIL) internal standard important?
A SIL internal standard is considered the best choice for compensating for matrix effects.[4] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and is affected by ion suppression or enhancement in the same way.[17] This allows for accurate correction, improving the precision and accuracy of the assay.[5][6][7]
What are the pros and cons of different sample preparation techniques?
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high-throughput.[1][14] | Results in a "dirty" extract with significant matrix effects, particularly from phospholipids.[1][2][14] |
| Liquid-Liquid Extraction (LLE) | Provides a significantly cleaner extract than PPT.[9][14] Can be optimized for selectivity.[9] | More time-consuming and requires method development.[14] May have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Yields a very clean extract, effectively removing interferences.[4][14] Allows for sample concentration.[14] | Most time-consuming and requires significant method development.[11][14] Can be more expensive. |
| Phospholipid Removal Plates | Simple, fast, and highly effective at removing phospholipids.[12][14] Can be integrated with PPT workflows.[14] | Adds cost to the sample preparation process. Specifically targets phospholipids, other matrix components may remain. |
Experimental Protocols
1. Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol describes the standard method for calculating the Matrix Factor (MF).
-
Prepare Solutions:
-
Set A (Analyte in Neat Solution): Spike clozapine and its internal standard into the final mobile phase composition or a suitable neat solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Analyte in Extracted Blank Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. After extraction, spike the resulting blank extracts with clozapine and its internal standard to the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
2. Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE, which can be adapted for clozapine analysis.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., clozapine-d4 in methanol).
-
Alkalinization: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH. Clozapine is a basic drug, and this will ensure it is in its non-ionized form for efficient extraction into an organic solvent.
-
Extraction: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate or a mixture like n-hexane:isoamyl alcohol).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Data Summary
The following tables summarize validation data from published clozapine LC-MS/MS methods, demonstrating the performance achievable with different analytical approaches.
Table 1: Performance of an LC-MS/MS Method with Isotopic Internal Calibration
Data adapted from a study using a novel internal calibration approach to demonstrate high precision and accuracy.[5][7]
| Analyte | Concentration (mg/L) | Precision (% RSD) | Accuracy (% Nominal) |
| Clozapine | 0.01 (LOQ) | <5% | 104-112% |
| Norclozapine | 0.01 (LOQ) | <5% | 104-112% |
Table 2: Performance of a Validated Candidate Reference Measurement Procedure
Data adapted from a study developing a high-accuracy reference method using isotope dilution LC-MS/MS.[18]
| Analyte | Concentration (ng/g) | Total CV (%) | Average Recovery (%) |
| Clozapine | 24.53 | 2.04% | 97.80% - 99.28% |
| 98.06 | 0.97% | 97.80% - 99.28% | |
| 987.02 | 0.65% | 97.80% - 99.28% |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Clozapine-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Clozapine-d8 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic purity of this compound and where are the deuterium atoms located?
This compound is a deuterated analog of Clozapine where eight hydrogen atoms have been replaced by deuterium. The chemical name, 8-Chloro-11-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e]diazepine, indicates that the eight deuterium atoms are located on the piperazine ring. The isotopic purity is typically ≥98%.
Q2: What are the primary factors that can cause deuterium exchange in this compound?
The primary factors that can induce the exchange of deuterium (D) for hydrogen (H), also known as back-exchange, include:
-
Exposure to Protic Solvents: Solvents containing labile protons, such as water, methanol, or ethanol, can serve as a source of hydrogen atoms that can exchange with the deuterium atoms on the this compound molecule.
-
Extreme pH Conditions: Strongly acidic or basic conditions can catalyze the D-H exchange. Clozapine has been shown to be particularly susceptible to degradation under acidic hydrolysis conditions.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur, even under otherwise stable conditions.
-
Presence of Catalysts: Certain metal ions or other catalytic impurities in the experimental setup can facilitate isotopic exchange.
Q3: How should I prepare and store stock solutions of this compound to ensure its stability?
To maintain the isotopic integrity of this compound, follow these storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and prevents degradation. |
| Solvent for Stock Solutions | Use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | These solvents lack exchangeable protons, thus preserving the deuterium labeling. |
| Stock Solution Storage | Aliquot into small volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). | Minimizes freeze-thaw cycles which can introduce moisture and degrade the compound. |
| Aqueous Solutions | Avoid storing aqueous solutions for more than one day. If aqueous buffers are necessary, prepare them fresh before use. | The presence of water increases the risk of back-exchange. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter, leading to suspected isotopic exchange of this compound.
Issue 1: Inconsistent results in quantitative LC-MS/MS analysis.
Symptom: The signal intensity of the this compound internal standard varies significantly between samples, or the ratio of the analyte to the internal standard is not consistent across replicates.
Possible Cause: Isotopic exchange may be occurring, leading to a decrease in the concentration of the fully deuterated standard and an increase in partially deuterated or non-deuterated clozapine.
Troubleshooting Steps:
-
Solvent and Sample Matrix Evaluation:
-
Action: Analyze a sample of your this compound stock solution and a sample diluted in your final sample matrix.
-
Expected Outcome: The mass spectrum should show a predominant peak for this compound (m/z 335) and minimal peaks for lower mass isotopologues.
-
If Issue Persists: If you observe significant peaks at m/z values corresponding to Clozapine-d7, -d6, etc., your solvent or matrix is likely causing the exchange. Consider using a more aprotic solvent or adjusting the pH of your sample matrix to be closer to neutral.
-
-
pH Control:
-
Action: Measure the pH of your solutions.
-
Expected Outcome: The pH should be within a neutral range (pH 6-8).
-
If Issue Persists: If the pH is acidic or basic, adjust it using a suitable buffer system. Be mindful that clozapine is unstable in acidic conditions.
-
-
Temperature Control:
-
Action: Ensure that all sample preparation steps are carried out at low temperatures (e.g., on ice).
-
Expected Outcome: Lowering the temperature will reduce the rate of any potential exchange reactions.
-
Issue 2: Appearance of unexpected peaks in the mass spectrum of this compound.
Symptom: In addition to the expected molecular ion peak for this compound, other significant peaks are observed at lower m/z values.
Possible Cause: This could be due to either isotopic exchange or chemical degradation of the molecule.
Troubleshooting Steps:
-
Distinguish between Exchange and Degradation:
-
Action: Analyze the fragmentation pattern of the unexpected peaks using tandem mass spectrometry (MS/MS).
-
Expected Outcome: If the fragmentation pattern is similar to that of clozapine, but with a lower parent mass, it is likely due to isotopic exchange. If the fragmentation pattern is different, it may indicate a degradation product. Clozapine is known to be susceptible to oxidation and hydrolysis.
-
-
Purity Check of Solvents and Reagents:
-
Action: Use fresh, high-purity, anhydrous solvents for all preparations.
-
Expected Outcome: This will minimize the presence of water and other protic impurities that can lead to exchange.
-
-
Workflow Analysis for Isotopic Exchange:
-
The following diagram illustrates a logical workflow to troubleshoot suspected isotopic exchange.
-
Caption: Troubleshooting workflow for suspected isotopic exchange in this compound.
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange by LC-MS
This protocol outlines a method to assess the stability of this compound in a given solvent or sample matrix.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the test solvent/matrix (e.g., methanol, water, plasma).
-
Prepare a control sample by diluting the stock solution to 1 µg/mL in anhydrous acetonitrile.
-
-
Incubation:
-
Incubate the test and control samples under the desired experimental conditions (e.g., room temperature for 1 hour, 4°C for 24 hours).
-
-
LC-MS Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of Clozapine and its deuterated isotopologues (e.g., m/z 327-336).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (m/z 327 for Clozapine, m/z 335 for this compound, and intermediate masses).
-
Calculate the percentage of isotopic exchange by comparing the peak area of the lower mass isotopologues to the total peak area of all clozapine-related species.
-
The following diagram illustrates the experimental workflow for assessing deuterium stability.
Technical Support Center: Optimizing Mass Spectrometry Parameters for Clozapine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clozapine-d8 in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Clozapine, an atypical antipsychotic medication. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantitative analysis of Clozapine in biological matrices such as plasma and serum.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects and potential matrix effects, thus compensating for variations during sample preparation and analysis.[2]
Q2: What are the typical mass-to-charge ratios (m/z) for Clozapine and its metabolites in mass spectrometry?
In positive electrospray ionization (ESI) mode, Clozapine typically forms a protonated molecule [M+H]⁺ at an m/z of 327. Its major metabolite, Norclozapine (N-desmethylclozapine), is observed at an m/z of 313.[3][4] Another metabolite, Clozapine-N-oxide, can be detected at m/z 343.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Clozapine and Norclozapine?
For quantitative analysis using tandem mass spectrometry, the following MRM transitions are commonly used:
-
Clozapine: The transition from the precursor ion m/z 327 to product ions m/z 270 and m/z 192 is frequently monitored.[3][4]
-
Norclozapine: The transition from the precursor ion m/z 313 to product ion m/z 192 is often used for quantification.[3]
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
Q: I am not observing a signal, or the signal for my internal standard (this compound) is very low. What are the possible causes and solutions?
A: Several factors could contribute to a poor or absent signal for this compound. Here’s a step-by-step troubleshooting guide:
-
Check Instrument Parameters:
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Contamination can suppress the signal.
-
Mass Spectrometer Tuning: Verify that the mass spectrometer is properly tuned and calibrated for the mass range of this compound (precursor ion around m/z 335).
-
MRM Transitions: Confirm that the correct precursor and product ion m/z values are entered in your acquisition method.
-
-
Verify Sample Preparation:
-
Internal Standard Spiking: Double-check the concentration of your this compound spiking solution and ensure it is being added correctly to all samples, including calibrators and quality controls.
-
Extraction Efficiency: Inefficient extraction can lead to low recovery of the internal standard. Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction).
-
-
Investigate Liquid Chromatography:
-
Column Performance: A degraded or clogged LC column can lead to poor peak shape and reduced signal intensity.
-
Mobile Phase: Ensure the mobile phase composition and pH are appropriate for the retention and ionization of Clozapine.
-
Issue 2: Inconsistent Internal Standard Response
Q: The peak area of this compound is highly variable across my analytical run. What could be the reason?
A: Inconsistent internal standard response can compromise the accuracy of your quantitative results. Potential causes include:
-
Autosampler Issues: Inconsistent injection volumes can lead to variability. Check the autosampler for any leaks or blockages.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe ion suppression or enhancement from the sample matrix can cause inconsistent responses. Consider further sample cleanup or chromatographic optimization to separate the analyte and internal standard from interfering matrix components.
-
Internal Standard Stability: Ensure that your this compound stock and working solutions are stable and have not degraded.
Issue 3: Chromatographic Peak Shape Problems (Tailing, Fronting, or Splitting)
Q: I am observing poor peak shapes for Clozapine and this compound. How can I improve this?
A: Poor peak shape can affect integration and reproducibility. Here are some common causes and solutions:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components can cause peak tailing. Wash the column with a strong solvent or replace it if necessary.
-
Column Void: A void at the head of the column can cause peak splitting.
-
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Secondary Interactions: Clozapine is a basic compound and can interact with acidic silanols on the column packing material, leading to peak tailing. Using a column with end-capping or adding a small amount of a basic additive (e.g., ammonium hydroxide) to the mobile phase can help mitigate this.[3]
Data Presentation
Table 1: Mass Spectrometry Parameters for Clozapine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Ionization Mode |
| Clozapine | 327.1 | 270.1 | Positive | ESI |
| 192.1 | ||||
| This compound (Internal Standard) | 335.2 | 278.1 (inferred) | Positive | ESI |
| 200.1 (inferred) | ||||
| Norclozapine | 313.1 | 192.1 | Positive | ESI |
| 270.1 |
Note: The product ions for this compound are inferred based on the fragmentation pattern of Clozapine and the mass shift from deuterium labeling. These transitions should be confirmed empirically on your instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and rapid method for extracting Clozapine and its metabolites from plasma or serum.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method
This is a general-purpose LC method suitable for the analysis of Clozapine.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mandatory Visualization
Caption: A typical experimental workflow for the quantitative analysis of Clozapine using this compound as an internal standard by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Accurate Clozapine Quantification with Clozapine-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Clozapine-d8 as an internal standard for the accurate quantification of clozapine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for clozapine quantification?
Using a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative mass spectrometry. This compound is chemically almost identical to clozapine, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled clozapine. This allows this compound to effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification.[1][2][3]
Q2: What are the optimal MRM transitions for clozapine and this compound?
The most commonly reported MRM (Multiple Reaction Monitoring) transitions for clozapine are m/z 327 → 270 and m/z 327 → 192. For this compound, the precursor ion will have an m/z of 335. The product ions will be shifted by the same mass difference as the deuteration, so the corresponding transitions would be m/z 335 → 278 and m/z 335 → 200. It is crucial to optimize these transitions on your specific instrument to ensure maximum sensitivity and specificity.
Q3: Can I use Clozapine-d4 instead of this compound?
Yes, Clozapine-d4 is also a suitable internal standard for clozapine quantification.[4] However, using a more heavily labeled internal standard like this compound can be advantageous as it minimizes the risk of isotopic cross-contribution from the natural isotopes of clozapine to the internal standard signal, particularly at high clozapine concentrations.
Q4: What are the expected validation parameters for an LC-MS/MS method for clozapine using this compound?
A validated method should demonstrate linearity over the desired concentration range (e.g., 1-1000 ng/mL), with a correlation coefficient (r²) > 0.99.[1] The intra- and inter-day precision should be <15% (and <20% at the lower limit of quantification), and the accuracy should be within 85-115% of the nominal concentration.
Troubleshooting Guide
Issue 1: High variability in results between samples.
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Ensure that the volume of the internal standard (this compound) added to each sample is consistent and that the mixing is thorough. Use calibrated pipettes and vortex each sample adequately after adding the internal standard and any extraction solvents.
-
-
Potential Cause: Matrix effects that are not being fully compensated for by the internal standard.
-
Solution: While this compound is excellent at compensating for matrix effects, extreme variations in the sample matrix can still be a factor.[1] Ensure that your sample cleanup is adequate. Consider a more rigorous extraction method, such as solid-phase extraction (SPE) instead of a simple protein precipitation. Also, verify that the clozapine and this compound are co-eluting. If they are not, adjust your chromatographic conditions.
-
Issue 2: Inaccurate quantification at high clozapine concentrations.
-
Potential Cause: Isotopic contribution from clozapine to the this compound signal. The natural isotopic abundance of carbon-13 and other heavy isotopes in clozapine can lead to a small signal at the m/z of this compound. At very high concentrations of clozapine, this can become significant and artificially inflate the internal standard signal, leading to an underestimation of the clozapine concentration.
-
Solution: Check the isotopic purity of your this compound standard. If significant unlabeled clozapine is present, this will lead to inaccurate results. Prepare a sample with a high concentration of clozapine and no internal standard and monitor the MRM transition for this compound. If a significant peak is observed, you may need to mathematically correct for this contribution in your data processing or use a more highly deuterated standard if available.
-
Issue 3: Poor sensitivity or peak shape.
-
Potential Cause: Suboptimal chromatographic conditions.
-
Solution: Ensure that your mobile phase composition and gradient are optimized for the separation of clozapine. Clozapine is a basic compound, so a mobile phase with a slightly basic pH (e.g., using ammonium formate as a buffer) can improve peak shape. Ensure your column is not overloaded.
-
-
Potential Cause: Issues with the mass spectrometer source conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to ensure efficient ionization of clozapine and this compound.
-
Issue 4: Internal standard signal is low or absent.
-
Potential Cause: Degradation of the this compound standard.
-
Solution: Clozapine is known to be susceptible to degradation.[5] While deuterated standards are generally stable, improper storage can lead to degradation. Store your this compound stock solution at or below -20°C in a tightly sealed container, protected from light. Prepare working solutions fresh and monitor their stability.
-
-
Potential Cause: Error in sample preparation.
-
Solution: Double-check your sample preparation workflow to ensure that the internal standard is being added at the correct step and in the correct concentration.
-
Quantitative Data
The following tables summarize typical validation parameters for LC-MS/MS methods for clozapine quantification using a deuterated internal standard.
Table 1: Linearity and Precision Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Clozapine | 1 - 1000 | > 0.998 | < 14% | < 14% |
Data synthesized from Aravagiri et al. (2001).[1]
Table 2: Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD) | Accuracy (%) |
| Clozapine | 50 | 48.5 ± 2.1 | 97.0 |
| 250 | 258.0 ± 8.7 | 103.2 | |
| 750 | 741.8 ± 25.2 | 98.9 |
Hypothetical data for illustrative purposes, based on typical performance characteristics.
Experimental Protocols
Detailed Methodology for Clozapine Quantification in Human Plasma using this compound and LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
Clozapine and this compound certified reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium formate
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve clozapine and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the clozapine stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 10, 50, 100, 250, 500, 750, 1000 ng/mL).
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 500 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the 500 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 15 seconds and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Clozapine: 327 → 270
-
This compound: 335 → 278
-
5. Data Analysis
-
Integrate the peak areas for both clozapine and this compound.
-
Calculate the peak area ratio of clozapine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of clozapine in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for clozapine quantification.
References
- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Low-Level Clozapine Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the low-level detection of clozapine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying low levels of clozapine?
A1: The primary challenges include:
-
Matrix Effects: Biological samples like plasma and serum contain numerous endogenous substances that can interfere with the ionization of clozapine and its internal standard in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.
-
Low Therapeutic Range: Clozapine's therapeutic window is narrow, necessitating highly sensitive analytical methods to accurately measure concentrations, especially at the lower end of the range (around 350-600 ng/mL is often considered therapeutic, though some patients respond at lower levels).[1][2]
-
Metabolite Interference: Clozapine is extensively metabolized to compounds such as N-desmethylclozapine (norclozapine) and clozapine N-oxide.[3][4] These metabolites can have similar chemical properties and may interfere with the detection of the parent drug if the analytical method lacks sufficient selectivity.
-
Drug-Drug Interactions: Co-administration of other drugs can inhibit or induce the cytochrome P450 enzymes responsible for clozapine metabolism (primarily CYP1A2, CYP2D6, and CYP3A4), altering plasma concentrations and complicating interpretation.[5][6]
-
Sample Stability: Improper handling and storage of samples can lead to degradation of clozapine, resulting in artificially low measurements.
Q2: Which analytical method is most suitable for low-level clozapine detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of clozapine due to its high sensitivity, selectivity, and flexibility.[3][7] While other methods like HPLC-UV are available, they may lack the required sensitivity for all applications.[8][9] Newer techniques like paper spray mass spectrometry are emerging for rapid, high-throughput analysis.[10]
Q3: Why is an internal standard crucial for accurate clozapine quantification?
A3: An internal standard (IS), preferably a stable isotope-labeled version of clozapine (e.g., clozapine-d4 or clozapine-d8), is essential to compensate for variability during sample preparation and analysis.[3][11] The IS is added at a known concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte signal to the IS signal, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to more accurate and precise results.[11]
Q4: How can I minimize matrix effects in my clozapine assay?
A4: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Employ rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][4] Protein precipitation is a simpler but potentially less clean method.[3]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to ensure chromatographic separation of clozapine from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that are not eliminated by sample preparation.
-
Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples.
Troubleshooting Guides
Issue 1: Poor Sensitivity / Inability to Detect Low Clozapine Concentrations
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | 1. Increase Sample Volume: If feasible, increase the initial plasma or serum volume to concentrate the analyte. 2. Optimize Extraction: Switch from protein precipitation to a more robust method like SPE or LLE to improve recovery and reduce matrix suppression.[3][4] 3. Evaporation and Reconstitution: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of mobile phase to concentrate the analyte. |
| Inefficient Ionization in Mass Spectrometer | 1. Tune MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for clozapine and its specific transitions. 2. Select Optimal Precursor/Product Ions: Ensure you are using the most abundant and stable MRM transitions for clozapine. For example, m/z 327 → 270 is a commonly used transition.[12] 3. Check Mobile Phase Compatibility: Ensure the mobile phase pH and additives (e.g., formic acid, ammonium formate) are conducive to efficient electrospray ionization (ESI) in positive mode. |
| Instrument Contamination | 1. Clean the Ion Source: Contamination can suppress the signal. Follow the manufacturer's instructions for cleaning the ion source components. 2. Run System Suitability Tests: Inject a known concentration of clozapine standard to verify instrument performance before running samples. |
Issue 2: High Variability in Results / Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use automated liquid handling or SPE systems to minimize manual pipetting errors. 2. Ensure Complete Mixing: Vortex samples thoroughly at each step of the extraction process. 3. Use of an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., clozapine-d4) early in the sample preparation workflow.[3][11] This is critical for correcting variability. |
| Matrix Effects | 1. Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your samples. 2. Improve Sample Cleanup: As with poor sensitivity, enhance the sample preparation method to better remove interfering matrix components. |
| Instrument Instability | 1. Equilibrate the System: Ensure the LC-MS system is fully equilibrated before starting the analytical run. 2. Monitor System Pressure: Fluctuations in LC pressure can indicate leaks or pump issues, leading to variable retention times and peak areas. 3. Check for Carryover: Inject a blank sample after a high-concentration sample to ensure no carryover is occurring.[5] |
Issue 3: Inaccurate Results Compared to Reference Values
| Potential Cause | Troubleshooting Step |
| Calibration Issues | 1. Verify Standard Concentrations: Ensure the stock and working solutions of clozapine and the internal standard are accurately prepared and have not degraded. 2. Use Appropriate Calibration Range: The calibration curve must bracket the expected concentrations of the unknown samples. For clozapine, a range of 10-1000 ng/mL is often appropriate.[12] 3. Choose the Correct Regression Model: A linear, 1/x or 1/x² weighted regression is typically used for bioanalytical assays. |
| Metabolite Interference | 1. Check Chromatographic Resolution: Ensure that clozapine is chromatographically separated from its major metabolites, particularly norclozapine. 2. Confirm MRM Specificity: Verify that the MRM transitions for clozapine are not subject to crosstalk from co-eluting metabolites. |
| Drug-Drug Interactions in Patient Samples | 1. Review Patient Medication: Be aware that co-administered drugs can significantly alter clozapine levels in vivo.[6][13] For example, fluvoxamine can increase clozapine levels, while carbamazepine can decrease them.[14] This is a clinical consideration rather than an analytical error but is crucial for data interpretation. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for clozapine detection.
Table 1: Performance of LC-MS/MS Methods for Clozapine Detection
| Parameter | Value | Matrix | Reference |
| Linearity Range | 10 - 1000 ng/mL | Plasma, Whole Blood | [12] |
| Limit of Quantification (LOQ) | 10 ng/mL | Plasma, Whole Blood | [12] |
| Limit of Detection (LOD) | 0.5 ng/mL | Plasma, Whole Blood | [12] |
| Inter-assay CV | 1.6% - 14.6% | Plasma, Whole Blood | [12] |
| Accuracy | 85% - 117% | Plasma, Whole Blood | [12] |
| Precision (%RSD) | <5% | Plasma | [11][15] |
| Accuracy (% Nominal) | 104% - 112% | Plasma | [11][15] |
Table 2: Performance of Other Analytical Methods
| Method | Parameter | Value | Matrix | Reference |
| HPLC-UV | Lower Detection Limit | 5 ng/mL | Human Plasma | [8] |
| HPLC with Amperometric Detection | Linearity Range | 2.5 - 150 ng/mL | Plasma | [9] |
| HPTLC | Limit of Quantification | 0.05 ng/µL | Human Serum | [16] |
| Immunoassay | Correlation with LC-MS/MS (r) | 0.84 | Serum | [17] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS)
This protocol is a common and rapid method for preparing plasma or serum samples.
-
Pipette Samples: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample, calibrator, or quality control.
-
Add Internal Standard: Add 20 µL of the internal standard working solution (e.g., 200 ng/mL clozapine-d4 in methanol).
-
Precipitate Proteins: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the tube.[3]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute (Optional but Recommended): Dilute the supernatant (e.g., 1:10 with water) to further reduce potential matrix effects before injection.[3]
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analytical Method Parameters
These are typical starting parameters that should be optimized for your specific instrument.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Clozapine: 327.1 → 270.1
-
Norclozapine: 313.1 → 270.1
-
Clozapine-d4 (IS): 331.1 → 272.1[12]
-
-
Data Analysis: Use instrument-specific software to integrate peak areas and perform quantification using a weighted linear regression model.
Visualizations
Caption: A typical workflow for clozapine analysis.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Optimising plasma clozapine levels to improve treatment response: an individual patient data meta-analysis and receiver operating characteristic curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine Monitoring in Clinical Practice: Beyond the Mandatory Requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Alert prescribing of clozapine: a comparison of five drug–drug interaction sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a simultaneous analytical method for clozapine and its metabolites in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry with linear range adjusted by in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug interactions affecting clozapine levels | Journal of Psychiatric Intensive Care | Cambridge Core [cambridge.org]
- 14. [PDF] Drug interactions affecting clozapine levels | Semantic Scholar [semanticscholar.org]
- 15. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in clozapine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in clozapine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is ion suppression and why is it a significant issue in the LC-MS/MS analysis of clozapine?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] In the analysis of clozapine from biological matrices like plasma or serum, which are complex mixtures of proteins, lipids, salts, and other endogenous compounds, co-eluting matrix components can compete with clozapine for ionization, leading to inaccurate quantification.[1][2] Even with the high selectivity of tandem mass spectrometry (LC-MS/MS), ion suppression remains a concern because the interference occurs during the ionization process, before mass analysis.[1]
Q2: How can I identify if ion suppression is affecting my clozapine assay?
A2: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of clozapine is infused into the LC flow after the analytical column, while a blank matrix sample (e.g., plasma extract) is injected. A dip in the baseline signal of the clozapine standard at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the peak area of an analyte in a standard solution prepared in a neat solvent versus a post-extraction spiked matrix sample. A lower response in the matrix sample suggests the presence of ion suppression.
Q3: What are the primary sources of ion suppression when analyzing clozapine in plasma or serum?
A3: The most common sources of ion suppression in plasma and serum samples are phospholipids from cell membranes.[3] These molecules often co-extract with clozapine and can elute across a wide range of the chromatogram, interfering with the analyte's ionization.[3] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as plasticizers from labware, can also contribute to ion suppression.[4]
Q4: How can I modify my sample preparation protocol to minimize ion suppression?
A4: Improving sample preparation is one of the most effective ways to combat ion suppression.[1][5] The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, which are a major cause of ion suppression.[5] Using acetonitrile for precipitation is often better than methanol for reducing phospholipid content.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.[4][5] A double LLE can further enhance selectivity.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[2][4][6] It provides a cleaner extract compared to PPT and LLE, significantly reducing matrix effects.
-
Automated Online Sample Preparation: Techniques like TurboFlow™ technology can automate the sample cleanup process, reducing manual labor and improving throughput while effectively minimizing ion suppression.[7]
Q5: Can I optimize my chromatographic conditions to reduce ion suppression?
A5: Yes, chromatographic optimization is a crucial strategy. By improving the separation of clozapine from co-eluting matrix components, ion suppression can be significantly reduced.[4][8]
-
Increase Chromatographic Resolution: Using columns with smaller particle sizes, such as those in Ultra-Performance Liquid Chromatography (UPLC), can enhance peak resolution and separate the analyte from interfering compounds.[8]
-
Modify Mobile Phase: Adjusting the mobile phase composition and gradient can alter the elution profile of both clozapine and interfering species, potentially resolving them chromatographically.[3] The organic eluent's strength in eluting phospholipids generally follows the order of methanol < acetonitrile < isopropyl alcohol.[3]
-
Use a Guard Column: A guard column can help trap some of the matrix components, extending the life of the analytical column.[9]
Q6: Does the choice of ionization source affect the degree of ion suppression?
A6: Yes, the choice of ionization source can have a significant impact. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][4] This is because the ionization mechanisms are different; ESI ionization occurs in the liquid phase and is more sensitive to competition from co-eluting compounds, while APCI ionizes the analyte in the gas phase.[10] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, can be a viable solution.[1] Switching from positive to negative ionization mode in ESI can also sometimes reduce ion suppression as fewer compounds are ionized in negative mode.[1][11]
Q7: How can internal standards help in managing ion suppression?
A7: The use of a suitable internal standard (IS) is critical for accurate quantification in the presence of ion suppression. A stable isotope-labeled (SIL) internal standard of clozapine (e.g., deuterium-labeled clozapine) is the gold standard.[9] An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[9] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression can be compensated for, leading to more accurate and precise results.[2]
Q8: What are some alternative strategies if ion suppression persists?
A8: If significant ion suppression remains after optimizing sample preparation and chromatography, consider the following:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][10] However, this may compromise the sensitivity required for trace-level analysis.[4]
-
Reduce Injection Volume: Similar to dilution, injecting a smaller sample volume can lessen the amount of matrix introduced into the system.[4]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects, as the calibrators and samples will experience similar levels of suppression.[2][4]
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Advantages | Disadvantages | Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, low cost.[5] | Less effective at removing phospholipids and other interferences, leading to significant ion suppression.[5] | Moderate |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT, good recovery.[5][12] | More labor-intensive, requires solvent optimization. | Good |
| Solid-Phase Extraction (SPE) | Excellent sample cleanup, high analyte concentration, reduced matrix effects.[2][4] | More complex and costly than PPT and LLE. | Excellent |
| Automated Online SPE (e.g., TurboFlow™) | High throughput, reduced operator error, excellent cleanup.[7] | Requires specialized equipment. | Excellent |
Table 2: Typical LC-MS/MS Parameters for Clozapine and Norclozapine Analysis
| Parameter | Clozapine | Norclozapine (N-desmethylclozapine) | Internal Standard (Example) |
| Precursor Ion (m/z) | 327.20[7] | 313.20[7] | 328 (Loxapine)[13], 2H4-Clozapine |
| Product Ion (m/z) | 192, 270[7][14] | 192, 270[7][14] | 271 (Loxapine)[13] |
| Ionization Mode | Positive ESI or APCI[7] | Positive ESI or APCI[7] | Positive ESI or APCI |
| Typical Retention Time | Varies with method (e.g., 12.4 s in ultra-fast LC)[15] | Varies with method (e.g., 11.4 s in ultra-fast LC)[15] | Co-elutes with analyte if SIL-IS |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Clozapine Extraction
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard.[16]
-
Precipitation: Add 150 µL of cold acetonitrile.[16]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 11,000 x g) for 2-5 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Clozapine Extraction
-
Sample Preparation: To 50 µL of plasma or serum, add the internal standard.
-
pH Adjustment: Add a basic buffer (e.g., pH 10.6) to basify the sample.[12]
-
Extraction: Add a three-fold volume excess of an appropriate organic solvent (e.g., methyl tert-butyl ether).[12]
-
Vortex & Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer containing clozapine to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Clozapine Extraction
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., C8 or C18) with methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining clozapine.
-
Elution: Elute clozapine and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: A workflow for troubleshooting ion suppression in clozapine analysis.
Caption: Mechanism of ion suppression in an ESI source.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. providiongroup.com [providiongroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Clozapine-d8 Solutions: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Clozapine-d8 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A1: Solid, lyophilized this compound should be stored under the conditions recommended by the supplier. While one supplier suggests storing the solid at room temperature, a more conservative approach, especially for long-term storage, is to store it at -20°C.[1] This minimizes the risk of degradation from environmental factors. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions.[2][3] Methanol is also a suitable solvent.[4] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with an aqueous buffer.[1]
Q3: What is the recommended storage temperature for prepared this compound stock solutions?
A3: For optimal stability, it is best practice to store this compound stock solutions in tightly sealed vials at -20°C or -80°C. While deuterated compounds are generally stable, storing them in a frozen state minimizes solvent evaporation and reduces the rate of any potential degradation over time. Aqueous solutions of Clozapine are not recommended for storage for more than one day.[1]
Q4: Are this compound solutions sensitive to light?
A4: Yes. The parent compound, Clozapine, is known to be susceptible to photodegradation.[5] Therefore, it is crucial to protect this compound solutions from light. Always store solutions in amber vials or wrap clear vials in aluminum foil. When working with the solutions, minimize exposure to direct light.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound should be handled with the same precautions as the parent drug, Clozapine, which is a potent pharmaceutical compound. Always handle the compound and its solutions in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., LC-MS) | 1. Solution degradation.2. Solvent evaporation.3. Inaccurate initial weighing.4. Matrix effects. | 1. Prepare fresh working solutions from the stock solution. If the problem persists, prepare a new stock solution from the solid material.2. Use vials with tight-fitting caps (e.g., PTFE-lined). Ensure they are properly sealed.3. Verify balance calibration and re-weigh the solid compound to prepare a new stock solution.4. Ensure the deuterated internal standard co-elutes with the analyte to normalize for matrix effects. |
| Precipitation observed in the solution upon thawing | 1. The concentration exceeds the solubility limit in the chosen solvent at lower temperatures.2. The solvent has partially evaporated, increasing the concentration. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. If it persists, consider diluting the solution to a lower concentration.2. Check the vial seal. If evaporation is suspected, it is best to prepare a new solution. |
| Low signal intensity in mass spectrometry | 1. Low concentration of the working solution.2. Ion suppression from the sample matrix.3. Degradation of the standard. | 1. Verify the dilution series and prepare a fresh, higher-concentration working standard if necessary.2. Optimize the sample preparation method to remove interfering substances. Ensure the internal standard is added early in the process.3. Prepare a fresh solution and compare its performance to the old one. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution). Add a portion of the chosen solvent (e.g., DMSO or ethanol), and vortex or sonicate until the solid is completely dissolved.
-
Final Volume: Add the solvent to the flask to reach the final volume mark. Mix the solution thoroughly.
-
Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Use of this compound as an internal standard in a study.
References
Technical Support Center: Enhancing Clozapine Assay Precision with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of clozapine assays through the effective use of internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard in a clozapine assay?
An internal standard (IS) is a compound with a known concentration that is added to every sample, calibrator, and quality control sample before sample processing. Its purpose is to compensate for variations that can occur during the analytical process, such as sample preparation, injection volume differences, and instrument response fluctuations.[1] By comparing the analyte signal to the IS signal, the precision and accuracy of the quantification can be significantly improved.
Q2: What is the most suitable type of internal standard for clozapine assays?
For mass spectrometry-based methods like LC-MS/MS, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] Deuterated clozapine (e.g., clozapine-d4 or clozapine-d8) is the most commonly used and recommended IS because its physicochemical properties are nearly identical to clozapine, ensuring it behaves similarly during extraction and ionization.[2][3][4] This close similarity allows it to effectively compensate for matrix effects and other sources of variability.[3][5]
Q3: Can an analog internal standard be used if a deuterated one is unavailable?
While a SIL IS is ideal, a structural analog of clozapine can be used if a deuterated version is not available. The analog should have similar chemical properties and chromatographic retention time to clozapine.[1] However, it's important to validate that the analog adequately compensates for any matrix effects and does not suffer from its own unique interferences. Diazepam has been used as an internal standard in some HPLC methods for clozapine.[6]
Q4: How do I choose the appropriate concentration for my internal standard?
The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and provide a consistent and reproducible signal. It should not be so high that it causes detector saturation or suppresses the ionization of the analyte.[7] A common practice is to use a concentration that is in the mid-range of the calibration curve.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response
-
Possible Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the IS or incomplete mixing.
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated and that the IS solution is thoroughly vortexed before being added to the samples.
-
Verify that the IS is added to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[8]
-
Investigate for potential analyte loss during extraction or reconstitution steps due to incomplete transfer or adsorption.[7]
-
-
Possible Cause: Instrument-related issues, such as inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions.
-
Troubleshooting Steps:
-
Perform an injection precision test with the IS solution alone to check the autosampler's performance.
-
Clean the mass spectrometer's ion source to ensure consistent ionization.
-
Monitor for any drifts or charging effects in the instrument's response over the course of the analytical run.[1]
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Possible Cause: The internal standard is not adequately compensating for matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the response of the analyte and IS in a neat solution to their response in an extracted blank matrix spiked at the same concentration. A significant difference in response indicates the presence of matrix effects (ion suppression or enhancement).[9]
-
Optimize Chromatography: Modify the chromatographic method to separate clozapine and its IS from co-eluting matrix components that may be causing ion suppression.[9]
-
Re-evaluate IS: If using an analog IS, consider switching to a stable isotope-labeled IS like clozapine-d4, which is more likely to co-elute with clozapine and experience the same degree of matrix effect, thus providing better compensation.[3][5]
-
-
Possible Cause: Cross-contribution between the analyte and internal standard signals.
-
Troubleshooting Steps:
-
Check the mass spectra of the analyte and IS to ensure there is no isotopic crosstalk or fragmentation overlap.
-
If using a deuterated IS, ensure a high level of isotopic purity.
-
Issue 3: Inconsistent Results Between Different Batches
-
Possible Cause: Instability of the internal standard or analyte in the matrix or stock solutions.
-
Troubleshooting Steps:
-
Perform stability studies to assess the short-term (bench-top), long-term (frozen), and freeze-thaw stability of both clozapine and the internal standard in the biological matrix.
-
Ensure that stock and working solutions are stored under appropriate conditions (e.g., protected from light, at the correct temperature) and are not used past their expiration date.
-
Data Presentation
Table 1: Performance Characteristics of Clozapine Assays Using Internal Standards
| Parameter | Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Nominal) | Reference |
| Linearity | LC-MS/MS | Clozapine-d4 | Serum | 1.0 - 2,000 | <10% | - | [2] |
| LC-MS/MS | Deuterated IS | Plasma | 0.01 mg/L (LOQ) | 3.5% (Clozapine), 5.5% (Norclozapine) | 95-104% | [3] | |
| ICAL-LC-MS/MS | Clozapine-D4, Northis compound, this compound | Plasma | Not specified | <5% | 104-112% | [4] | |
| Precision | LC-MS/MS | Labeled IS | Serum | Not specified | Between-run: <8%, Within-run: <10% | - | [10] |
| RapidFire/MS/MS | Not specified | Serum | 20 - 1,500 | 5.6% (Clozapine) | Within 1% | [11] | |
| Accuracy | LC-MS/MS | Labeled IS | Serum | Not specified | - | Mean bias: -9% (Clozapine), -1% (Norclozapine) vs. validated LC-MS | [10][12] |
| FIA-MS/MS | Deuterated IS | Plasma | Not specified | - | 95-104% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a common and rapid method for extracting clozapine from plasma or serum samples.
-
To 50 µL of plasma/serum sample, calibrator, or QC, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL clozapine-d4).[12]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,200 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer a portion of the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with an appropriate solvent (e.g., 30% methanol in water) before injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT.
-
To 0.5 mL of plasma sample, add the internal standard.[13]
-
Add a suitable organic extraction solvent (e.g., ethyl acetate) under alkaline conditions.[2]
-
Vortex mix thoroughly to ensure efficient extraction of clozapine and the IS into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase before injection.
Visualizations
Caption: General experimental workflow for clozapine analysis using an internal standard.
Caption: How a co-eluting internal standard corrects for ion suppression.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. | Synnovis [synnovis.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Bioanalytical Method for Clozapine Using Clozapine-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of clozapine in biological matrices, with a specific focus on the use of clozapine-d8 as an internal standard (IS). An objective comparison with alternative internal standards is presented, supported by experimental data from various studies. This document is intended to assist researchers and drug development professionals in selecting the most appropriate internal standard and validation strategy for their specific bioanalytical needs.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of clozapine is crucial to ensure efficacy and minimize toxicity. Accurate and precise quantification of clozapine in biological samples, such as plasma or serum, is therefore essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose. The use of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based bioanalysis. They share near-identical physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency, which effectively corrects for matrix effects. However, structural analogs are also utilized as internal standards. This guide will compare the performance of this compound with other commonly used internal standards.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters of LC-MS/MS methods for clozapine quantification using either the stable isotope-labeled internal standard this compound or alternative structural analogs.
Table 1: Method Performance using this compound as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity (ng/mL) | 1.22 - 2500 (r² = 0.9971) | [1] |
| 5.65 - 1693.51 (R² = 0.9988) | [2] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01 | [3] |
| 2.73 | [2] | |
| Intra-day Precision (%RSD) | < 5% | [4] |
| 0.65% - 2.04% | [2] | |
| Inter-day Precision (%RSD) | 3.5% (at LLOQ) | [3] |
| < 15% | [4] | |
| Accuracy (% Nominal) | 95% - 104% | [3] |
| 104% - 112% | [4] | |
| Recovery (%) | 56% - 70% | [3] |
| 97.80% - 99.28% | [2] |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Validation Parameter | Performance Data | Reference |
| Loxapine | Linearity (ng/mL) | 25 - 1000 (r=0.98) | [4] |
| LLOQ (ng/mL) | 25 | [4] | |
| Intra-day Precision (%RSD) | Not Reported | ||
| Inter-day Precision (%RSD) | Not Reported | ||
| Accuracy (% Nominal) | Not Reported | ||
| Recovery (%) | Not Reported | ||
| Amitriptyline | Linearity (ng/mL) | 25 - 800 | [5] |
| LLOQ (ng/mL) | 25 | [5] | |
| Intra-day Precision (%RSD) | < 2% | [5] | |
| Inter-day Precision (%RSD) | < 2% | [5] | |
| Accuracy (% Nominal) | 87.6% - 99.7% | [5] | |
| Recovery (%) | > 85% | [5] | |
| Trifluoperazine | Linearity (ng/mL) | Not Reported | |
| LLOQ (ng/mL) | Not Reported | ||
| Intra-day Precision (%RSD) | Not Reported | ||
| Inter-day Precision (%RSD) | Not Reported | ||
| Accuracy (% Nominal) | Not Reported | ||
| Recovery (%) | 57% | [6] |
Discussion on Internal Standard Selection
Stable isotope-labeled internal standards like this compound are generally preferred for quantitative bioanalysis using LC-MS/MS.[7] Their key advantage lies in their ability to co-elute with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer source.[8] This co-elution ensures a more accurate correction for matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical methods. Studies have shown that methods using stable isotope-labeled internal standards often exhibit better linearity, precision, and accuracy.[9]
Structural analogs, such as loxapine or amitriptyline, are alternative internal standards that are chemically similar but not identical to the analyte. While they can compensate for variability in sample preparation to some extent, they may not perfectly mimic the analyte's behavior during chromatographic separation and ionization.[7] This can lead to differential matrix effects between the analyte and the internal standard, potentially compromising the accuracy of the results.[8] However, structural analogs can be a viable and more cost-effective option when a stable isotope-labeled standard is not available. Careful validation is crucial to ensure that the chosen structural analog provides reliable quantification.
Experimental Protocols
The following is a generalized experimental protocol for the validation of a bioanalytical method for clozapine in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a synthesis of methodologies reported in the literature.[2][3][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A gradient elution is typically employed to separate clozapine and this compound from endogenous plasma components. The gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clozapine: The precursor ion (Q1) is m/z 327.2, and a characteristic product ion (Q3) is monitored (e.g., m/z 270.2).
-
This compound: The precursor ion (Q1) is m/z 335.2, and a corresponding product ion (Q3) is monitored (e.g., m/z 278.2).
-
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for both clozapine and this compound.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of endogenous matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Workflow Diagram
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for clozapine.
Caption: Workflow for the validation of a bioanalytical method for clozapine.
Conclusion
The validation of a robust and reliable bioanalytical method is paramount for the accurate quantification of clozapine in clinical and research settings. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the highest quality data by effectively compensating for matrix effects and other sources of variability. While structural analogs can be employed, they require more rigorous validation to demonstrate their suitability. The data presented in this guide highlights the superior performance characteristics typically achieved with a deuterated internal standard. The provided experimental protocol and workflow diagram offer a comprehensive framework for researchers to develop and validate their own bioanalytical methods for clozapine.
References
- 1. The relationship between serum clozapine concentrations and hematological parameters by a validated mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle of Isotopes: Clozapine-d8 versus Clozapine-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic clozapine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Deuterated analogs, such as Clozapine-d8 and Clozapine-d4, are the preferred choice in mass spectrometry-based bioanalytical methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not interfere with the analyte's signal, thereby compensating for variations in sample preparation and instrument response. Both this compound and Clozapine-d4 are utilized to this end; however, their performance characteristics can differ based on the analytical method and matrix.
Performance Data at a Glance: A Comparative Analysis
The following table summarizes key performance parameters for analytical methods utilizing either Clozapine-d4 or a combination of deuterated standards including this compound. It is important to note that this data is compiled from different studies and methodologies, and direct head-to-head comparative studies are limited.
| Performance Parameter | Method Using Clozapine-d4 as Internal Standard[1] | Method Using Isotopic Internal Calibration (including this compound)[2][3][4] |
| **Linearity (R²) ** | > 0.98 | > 0.97 |
| Limit of Quantification (LOQ) | 1.0 ng/mL (Serum), 2.0 ng/mL (Urine) | Not explicitly stated for individual standards |
| Precision (% RSD) | < 10% (up to 15.7% for norclozapine in urine) | < 5% |
| Accuracy / Bias (%) | Bias values below ±10% | 104-112% of nominal concentrations |
| Matrix Effects (%) | 77% to 92% (Serum), 21% to 78% (Urine) | Observed, but compensated for by internal standards |
| Extraction Efficiency (%) | 52% to 85% (Serum), 59% to 88% (Urine) | Not explicitly stated |
Delving into the Details: Experimental Protocols
The methodologies underpinning the performance data are crucial for understanding the context of the comparison. Below are summaries of the experimental protocols from key studies.
Experimental Protocol Using Clozapine-d4 Internal Standard
This method was developed for the determination of clozapine and its main metabolites in serum and urine using LC-MS/MS.[1]
-
Sample Preparation:
-
Addition of Clozapine-d4 as the internal standard to the serum or urine sample.
-
Single-step liquid-liquid extraction under alkaline conditions with ethyl acetate.
-
Evaporation of the organic solvent and reconstitution of the residue.
-
-
Chromatography:
-
Column: Synergi Polar RP column.
-
Mobile Phase: Gradient elution with 1 mM ammonium formate and methanol.
-
-
Mass Spectrometry:
-
Instrument: QTrap 2000 tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Experimental Protocol for Isotopic Internal Calibration (Utilizing Clozapine-d4 and this compound)
This approach employs multiple deuterated analogs as internal calibrators for the high-throughput therapeutic drug monitoring (TDM) of clozapine and norclozapine.[2][3][4]
-
Sample Preparation:
-
Plasma samples were used.
-
Analytes and internal calibrators (Clozapine-d4, northis compound, and this compound) were extracted from plasma at pH 10.6.
-
-
Chromatography and Mass Spectrometry (LC-MS/MS):
-
Analysis Time: Approximately 60 seconds per injection.
-
Carrier Flow: 0.7 mL/min methanol.
-
Quantification: Analyte concentrations were calculated from graphs of the response of the three internal calibrators against their concentration.
-
Visualizing the Process and Pathways
To further elucidate the experimental and biological context, the following diagrams illustrate a typical analytical workflow and the signaling pathways of clozapine.
Discussion and Recommendations
Both this compound and Clozapine-d4 have been successfully used as internal standards in the bioanalysis of clozapine. The choice between them may depend on several factors:
-
Availability and Cost: The commercial availability and cost of the deuterated standards can be a significant factor in method development.
-
Degree of Deuteration: A higher degree of deuteration (as in this compound) can sometimes lead to a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect". While often negligible, this should be evaluated during method development to ensure co-elution.
-
Method-Specific Performance: The data suggests that a method employing isotopic internal calibration with multiple deuterated standards, including this compound, can achieve very high precision (<5% RSD).[2][3][4] The method using only Clozapine-d4 also demonstrated good precision and accuracy, well within accepted bioanalytical method validation guidelines.[1]
-
Matrix Effects: Both approaches acknowledge the presence of matrix effects, which are effectively compensated for by the use of a deuterated internal standard. The choice between -d4 and -d8 is unlikely to significantly alter the ability to compensate for matrix effects, provided they exhibit similar behavior to the analyte during sample processing and analysis.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Clozapine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of clozapine and its primary metabolite, norclozapine, is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient safety. A variety of analytical methods are available, each with distinct advantages and limitations. This guide provides a comprehensive cross-validation comparison of the most commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and Immunoassay for clozapine quantification.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay |
| Linearity Range | 0.10 - 200 ng/mL[1] | 10 - 900 ng/mL[2] | 50 - 1000 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.10 ng/mL[1] | 5 ng/mL[2] | 25 ng/mL[4][5] |
| Intra-day Precision (%CV) | < 15%[1] | < 5%[4] | Not explicitly stated, but good repeat performance agreement reported[6] |
| Inter-day Precision (%CV) | < 15%[1] | < 5%[4] | Not explicitly stated, but good repeat performance agreement reported[6] |
| Accuracy (% Recovery) | 85-115% (typical) | 87.6 - 99.7%[7] | Mean recovery of 101% reported in one study[8] |
| Selectivity | High | Moderate to High | Variable, potential for cross-reactivity[9][10] |
| Sample Throughput | High, with ultra-fast methods available[11][12] | Moderate | High, suitable for point-of-care testing[13] |
| Cost per Sample | High | Low to Moderate | Low |
Experimental Workflows and Methodologies
A generalized workflow for the cross-validation of different analytical methods for clozapine is depicted below. This process ensures that results are comparable and that any discrepancies between methods are well-understood.
Figure 1. Generalized workflow for the cross-validation of analytical methods for clozapine.
Detailed Experimental Protocols
Below are representative protocols for each of the discussed analytical methods, synthesized from multiple sources.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for clozapine quantification due to its high sensitivity and selectivity.[1][14]
-
Sample Preparation:
-
To a 50 µL plasma or serum sample, add an internal standard (e.g., clozapine-d4).[15]
-
Perform protein precipitation by adding acetonitrile.
-
Alternatively, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) can be used for cleaner samples.[1]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Instrumentation and Conditions:
-
Chromatographic Separation: A C18 column is commonly used for separation.[1] The mobile phase typically consists of a mixture of methanol or acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The ion transitions monitored for clozapine are often m/z 327 -> 270.[1][14]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective method for clozapine analysis.[16]
-
Sample Preparation:
-
Instrumentation and Conditions:
Immunoassay
Immunoassays offer rapid analysis and are suitable for point-of-care testing, though they may have limitations in selectivity.[13]
-
Sample Preparation:
-
For point-of-care devices, a small volume of capillary blood (e.g., 0.01 mL) is often sufficient.[13]
-
For laboratory-based immunoassays, serum or plasma is used, often with minimal pre-treatment.
-
-
Assay Principle:
-
These assays are based on the principle of an antigen-antibody reaction.[13] Some modern immunoassays utilize nanoparticle aggregation that can be measured photometrically.[13]
-
It is important to be aware of potential cross-reactivity with clozapine metabolites, which can lead to higher reported concentrations compared to LC-MS/MS.[9][10]
-
Logical Relationships in Method Validation
The validation of any analytical method for clozapine quantification follows a structured approach to ensure the reliability of the data. The relationship between key validation parameters is illustrated in the diagram below.
Figure 2. Interrelationship of key analytical method validation parameters.
References
- 1. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Clozapine blood level assessment using a point-of-care device: feasibility and reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clozapine (Clozaril) [heftpathology.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to Inter-Laboratory Clozapine Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used in the therapeutic drug monitoring (TDM) of clozapine, an essential practice for optimizing treatment in patients with treatment-resistant schizophrenia. Ensuring the accuracy and consistency of clozapine measurements across different laboratories is paramount for patient safety and effective clinical decision-making. This document summarizes quantitative data from various analytical methods, details experimental protocols, and visualizes key workflows to aid in the selection and implementation of robust TDM strategies.
Introduction to Clozapine TDM
Clozapine is a highly effective atypical antipsychotic, but its use is associated with a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1] Therapeutic drug monitoring helps clinicians to personalize dosing, assess adherence, and minimize the risk of dose-related adverse effects, such as seizures.[2][3] The generally accepted therapeutic range for trough plasma clozapine concentrations is 350 to 600 ng/mL (0.35 to 0.6 mg/L), although patient response can vary.[3][4][5] Given the critical nature of these measurements, the analytical methods employed by laboratories must be precise, accurate, and comparable. This guide explores the common analytical techniques and the findings from inter-laboratory comparison studies.
Comparison of Analytical Methodologies
The primary methods for quantifying clozapine and its major metabolite, norclozapine, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. More recently, Paper Spray-Mass Spectrometry (PS-MS) has emerged as a high-throughput alternative. The following tables summarize the performance characteristics of these methods based on published data.
Table 1: Performance Comparison of Clozapine Assays
| Parameter | Immunoassay | LC-MS/MS | Paper Spray-MS (PS-MS) |
| Correlation with LC-MS/MS | r = 0.84[6] | Gold Standard | Good correlation reported |
| Bias | 16% higher than LC-MS/MS[6]; 5.7% overall bias in another study[7][8] | Reference Method | Mean bias of -9% for clozapine vs. LC-MS/MS[9] |
| Precision (Inter-assay CV) | Not explicitly stated | 3.04-4.94%[7] | < 8%[9] |
| Precision (Intra-assay CV) | Not explicitly stated | 0.61-1.26%[7] | < 10%[9] |
| False Positives | No false positives reported in one study[6] | 18 false positives reported in one study at a reference lab[6] | Not explicitly stated |
| Turnaround Time | Rapid, enables point-of-care testing[6] | Longer, typically several days[10] | High-throughput (36s per sample)[11] |
| Cross-reactivity | Can have cross-reactivity with metabolites[8] | High specificity for parent drug and metabolites[11] | High specificity |
Table 2: Comparison of Spiked vs. Clinical Samples in Method Validation
| Sample Type | Finding | Implication |
| Spiked Serum Samples | Immunoassay showed a -50.9% bias when compared to an LC-MS/MS method.[7][8] | Spiked samples may not be suitable for validating immunoassays due to the absence of metabolites that the assay's calibrators are designed to account for.[8] |
| Clinical Patient Samples | Immunoassay showed good agreement with LC-MS/MS with an overall bias of 5.7%.[7][8] | Method comparisons for immunoassays should be performed with clinical samples from patients on clozapine to ensure accurate performance assessment.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the main analytical techniques used in clozapine TDM.
Sample Collection and Handling
-
Sample Type : Human serum or plasma is typically used.[1]
-
Collection Tube : Blood should be collected in an EDTA tube.[4][5]
-
Timing : A 'trough' sample is required for accurate interpretation. This is collected either immediately before the morning dose (for twice-daily dosing) or 10-12 hours after the last dose (for once-daily nighttime dosing).[4][5]
-
Steady State : To ensure the patient has reached a steady state, the blood sample should be taken only after the patient has been on the same dose for at least 3-7 days.[4][12]
-
Storage : Samples may be stored at -70°C until analysis.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for clozapine TDM due to its high sensitivity and specificity.
-
Sample Preparation : A common method is protein precipitation. This involves adding a solvent like methanol to the serum or plasma sample to precipitate proteins.
-
Internal Standard : A labeled internal standard (e.g., deuterated clozapine) is added to the sample before processing to ensure accurate quantification.
-
Centrifugation : The sample is centrifuged to separate the precipitated proteins from the supernatant containing the drug.
-
Analysis : The supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography (LC) : The LC column separates clozapine and norclozapine from other components in the sample based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) : The mass spectrometer ionizes the analytes and then fragments them. Specific precursor and product ion transitions are monitored for highly selective detection and quantification.
-
Immunoassay
Immunoassays offer a faster and often more accessible alternative to LC-MS/MS, and can be adapted for point-of-care testing.
-
Principle : These assays use antibodies that specifically bind to clozapine. The extent of this binding is measured, often through an enzymatic reaction that produces a detectable signal (e.g., color change or light emission).
-
Calibration : The assay is calibrated using materials with known clozapine concentrations. It's important to note that calibrators for some immunoassays are value-assigned to correlate with LC-MS/MS results from clinical samples, which accounts for metabolite cross-reactivity.[7][8]
-
Analysis : The patient sample is mixed with the assay reagents, and the signal is measured on an automated clinical chemistry analyzer. The clozapine concentration is then determined from the calibration curve.
Paper Spray-Mass Spectrometry (PS-MS)
PS-MS is an emerging technique that allows for the rapid and direct analysis of samples with minimal preparation.
-
Sample Preparation : Serum samples undergo protein precipitation, and the supernatant containing an internal standard is deposited onto a paper spray substrate.[9]
-
Ionization : A high voltage is applied to the paper substrate, creating a spray of ions directly into the mass spectrometer.
-
Analysis : The mass spectrometer then detects and quantifies clozapine and norclozapine. This method has demonstrated good agreement with conventional LC-MS/MS, with a mean bias of -9% for clozapine and -1% for norclozapine.[9]
Visualizing TDM Workflows
The following diagrams illustrate the typical workflows for clozapine TDM.
Caption: General workflow for clozapine therapeutic drug monitoring.
Caption: Comparison of analytical workflows for clozapine TDM.
Conclusion
Inter-laboratory comparison of clozapine TDM is critical for ensuring patient safety and treatment efficacy. While LC-MS/MS remains the gold standard for its specificity and accuracy, immunoassays provide a valuable, rapid alternative, particularly when validated with clinical samples. The choice of method depends on the laboratory's resources, required turnaround time, and testing volume. Proficiency testing and external quality assessment schemes are essential for all laboratories performing clozapine TDM to monitor and improve the comparability of their results. As new technologies like PS-MS become more widespread, they may offer a path to high-throughput, accurate monitoring, further enhancing the utility of TDM in managing clozapine therapy.
References
- 1. Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]
- 2. Clozapine initiation and re-titration: Specialist Mental Health (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. A Guideline and Checklist for Initiating and Managing Clozapine Treatment in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tewv.nhs.uk [tewv.nhs.uk]
- 5. tewv.nhs.uk [tewv.nhs.uk]
- 6. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MyCare Psychiatry Knowledge Center - MyCare Tests - OUS [mycaretests.com]
- 11. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
Clozapine Quantification: A Comparative Guide to LC-MS/MS and Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of clozapine, an atypical antipsychotic crucial for treatment-resistant schizophrenia, is paramount for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[1][2][3][4] This guide provides an objective comparison of two primary analytical methods used for clozapine quantification: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and immunoassay. We will delve into their respective methodologies, present comparative performance data, and offer insights to aid in the selection of the most appropriate technique for your research or clinical needs.
At a Glance: LC-MS/MS vs. Immunoassay for Clozapine Quantification
| Feature | LC-MS/MS | Immunoassay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Specificity | High, distinguishes clozapine from metabolites and interferences[5] | Variable, potential for cross-reactivity with metabolites[6] |
| Sensitivity | High, with low limits of detection (LOD) and quantification (LOQ)[7][8][9] | Generally lower than LC-MS/MS |
| Accuracy & Precision | Excellent, with low coefficients of variation (CVs)[7][10] | Good, but can be affected by cross-reactivity[1] |
| Throughput | Can be high with ultra-fast methods[5][11] | Generally high, suitable for automated platforms |
| Cost | Higher initial instrument cost, lower per-sample cost at high volume | Lower initial instrument cost, potentially higher per-sample cost |
| Turnaround Time | Can be rapid with optimized methods[10] | Generally faster, enabling point-of-care applications[1] |
| False Positives | Can occur, though minimized with proper validation[1] | Can be lower for specific analytes depending on antibody design[1] |
Quantitative Performance Data
The following table summarizes key quantitative performance parameters for both LC-MS/MS and immunoassay methods based on published data.
| Parameter | LC-MS/MS | Immunoassay |
| Correlation with Reference Method (r) | Not Applicable (Is the reference) | 0.84[1] |
| Concordance Correlation Coefficient (CCC) | 0.869[1] | 0.99[1] |
| Bias | Low, with a constant negative bias of 9-10 ng/mL reported in one study[12] | 16% higher clozapine levels reported in one study; another reported a -50.9% bias for spiked samples due to metabolite cross-reactivity correction[1][6] |
| **Linearity (R²) ** | >0.99[7][11] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | As low as 0.10 ng/mL to 2.73 ng/g[7][8] | Generally higher than LC-MS/MS |
| Limit of Detection (LOD) | As low as 0.91 ng/g[7] | Not explicitly stated in the provided results |
| Intra-day Precision (%RSD or %CV) | < 10%[11] | Not explicitly stated in the provided results |
| Inter-day Precision (%RSD or %CV) | < 10%[11] | Not explicitly stated in the provided results |
| Recovery | 97.80% to 99.28%[7] | Not explicitly stated in the provided results |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for clozapine quantification using LC-MS/MS and immunoassay.
Caption: Workflow for Clozapine Quantification by LC-MS/MS.
References
- 1. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tewv.nhs.uk [tewv.nhs.uk]
- 3. tewv.nhs.uk [tewv.nhs.uk]
- 4. Clozapine initiation and re-titration: Specialist Mental Health (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 5. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
Performance Evaluation of Deuterated Clozapine Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of clozapine is critical for therapeutic drug monitoring and pharmacokinetic studies. Deuterated internal standards are indispensable in mass spectrometry-based bioanalysis for achieving high accuracy and precision. This guide provides a comparative overview of the performance of commonly used deuterated clozapine standards, supported by experimental data from various studies.
The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated clozapine, is a cornerstone of robust quantitative analysis by mass spectrometry. These standards, by virtue of their near-identical physicochemical properties to the analyte and a distinct mass difference, effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more reliable results. The most commonly employed deuterated clozapine standards are clozapine-d4 and clozapine-d8. This guide evaluates their performance based on published analytical methods.
Comparative Performance Data
The following table summarizes the performance characteristics of analytical methods utilizing different deuterated clozapine standards for the quantification of clozapine and its major metabolite, norclozapine.
| Deuterated Standard | Analytical Method | Matrix | Linearity (R²) | Accuracy (% Nominal) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Reference |
| Clozapine-d4 | Mini-MS | Plasma, Whole Blood, Dried Blood Spots | 0.98–0.99 | 85–117% | 1.6–14.6% | 10 ng/mL | [1] |
| Clozapine-d4 | UPLC-MS/MS | Human Plasma | > 0.9970 | Not Reported | Inter-assay: 3.04–4.94%Intra-assay: 0.61–1.26% | 10 ng/mL | [2] |
| Clozapine-d4 | Isotopic Internal Calibration LC-MS/MS | Plasma | 0.97 or better | 104–112% | < 5% | Not Reported | [3] |
| This compound | LC-ESI-MS/MS | Mouse Brain Tissue | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Deuterium-labeled (unspecified) | FIA-MS/MS | Human Plasma | Not Reported | 95–104% | Inter-batch at LOQ: 3.5% | 0.01 mg/L (10 ng/mL) | [5] |
| Deuterium-labeled (unspecified) | Paper Spray-MS | Human Serum | > 0.99 | Mean Bias vs LC-MS: -9% | Between-run: < 8%Within-run: < 10% | 5 ng/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are protocols for key analytical techniques cited in the performance data table.
Mini-Mass Spectrometry (Mini-MS) with Clozapine-d4
This method allows for rapid, point-of-care quantification of clozapine and norclozapine.
-
Sample Preparation:
-
To 100 µL of blood sample (plasma, whole blood, or from a dried blood spot), add 400 µL of acetonitrile containing 200 ng/mL of the internal standard (Clozapine-d4).
-
Vortex the mixture briefly.
-
Load 100 µL of the mixture into a PCS cartridge for Mini-MS analysis.[1]
-
-
Mass Spectrometry:
-
A miniature mass spectrometer with a nano-electrospray ionization (nESI) source is used.
-
The prominent product ions used for quantification are m/z 327 → 270 for clozapine, m/z 313 → 270 for norclozapine, and m/z 331 → 272 for clozapine-d4.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Clozapine-d4
A highly sensitive and specific method for the simultaneous determination of clozapine and norclozapine.
-
Sample Preparation:
-
Perform a single-step protein precipitation of the serum samples.[2]
-
Add a three-fold volume excess of internal standard (²H₄-clozapine in acetonitrile) to 50 µL of the sample in a microcentrifuge tube.
-
Vortex the tubes at 2000 r.p.m. for one minute.
-
Centrifuge at 16,200 x g for five minutes at room temperature.
-
Transfer 20 µL of the supernatant to a 96-well plate and add 450 µL of 30% (v/v) methanol (aq).
-
-
Chromatography:
-
Mass Spectrometry:
Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) with Deuterium-labeled Internal Standards
This automated method is designed for rapid analysis and high-throughput screening.
-
Sample Preparation:
-
Analysis:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Clozapine Analysis using Mini-MS.
Caption: Workflow for Clozapine Analysis using UPLC-MS/MS.
Signaling Pathway of Clozapine
Clozapine's therapeutic effect is attributed to its interaction with multiple neurotransmitter receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]
- 4. Drug Detection and Quantification Directly from Tissue using Novel Ionization Methods for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Clozapine Analysis: Enhancing Accuracy and Precision with Clozapine-d8
The use of a deuterated internal standard, such as Clozapine-d8, is pivotal for achieving the high accuracy and precision required in the therapeutic drug monitoring (TDM) of clozapine. This guide provides an objective comparison, supported by experimental data, of clozapine analysis methodologies, underscoring the indispensable role of isotopic internal standards in robust bioanalytical assays.
Clozapine is a cornerstone in the management of treatment-resistant schizophrenia, but its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate precise monitoring of plasma concentrations to ensure efficacy and minimize toxicity. In the realm of bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-injection of a stable isotope-labeled internal standard (SIL-IS) like this compound has become the benchmark for reliable quantification.
The Critical Role of Isotopic Internal Standards
An ideal internal standard (IS) mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer. Deuterated standards like this compound are considered the gold standard as they are chemically identical to clozapine, differing only in isotopic composition. This near-perfect analogy allows the IS to compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical methods. The ratio of the analyte signal to the IS signal provides a normalized response that is directly proportional to the analyte concentration, thereby ensuring high precision and accuracy.
Performance Metrics: A Data-Driven Comparison
The following table summarizes the performance of LC-MS/MS methods for clozapine analysis that utilize a deuterated internal standard. The data consistently demonstrates the high degree of accuracy and precision achievable with this approach.
| Performance Metric | Method with Deuterated Internal Standard (e.g., this compound, -d4) |
| Intra-day Precision (%RSD) | < 5%[1][2] |
| Inter-day Precision (%RSD) | < 5%[1][2] |
| Accuracy (% of Nominal Concentration) | 95% - 112%[1][2][3] |
| Correlation Coefficient (R²) vs. Reference Methods | > 0.97[1][2] |
Table 1: Summary of quantitative data for clozapine analysis using LC-MS/MS with a deuterated internal standard.
One notable study employing an isotopic internal calibration (ICAL) LC-MS/MS method with clozapine-d4, northis compound, and this compound reported a precision (as relative standard deviation, %RSD) of less than 5% and an accuracy between 104% and 112% for both clozapine and its metabolite norclozapine[1][2]. Another automated method using deuterium-labeled internal standards demonstrated excellent intra- and inter-plate accuracy of 95-104% of nominal concentrations, with inter-batch precision at the limit of quantitation being 3.5% for clozapine[3]. These figures highlight the robustness and reliability conferred by the use of an isotopic internal standard.
While methods without an internal standard are less common in modern, high-precision bioanalytical settings for clozapine, it is widely accepted that such approaches would be more susceptible to analytical variability. Without an internal standard to correct for fluctuations, any inconsistency in sample handling, extraction efficiency, or instrument response would directly translate into less accurate and precise results. The use of this compound effectively mitigates these potential sources of error.
Experimental Protocol: LC-MS/MS with Isotopic Internal Standard
The following is a representative experimental protocol for the quantification of clozapine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Aliquoting: 100 µL of human plasma is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: A known concentration of this compound solution is added to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for clozapine and this compound.
-
Clozapine: e.g., m/z 327.1 → 270.1
-
This compound: e.g., m/z 335.2 → 270.1
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of clozapine to this compound against the known concentrations of the calibrators. The concentration of clozapine in the unknown samples is then determined from this calibration curve.
Workflow and Pathway Visualization
The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard for accurate quantification.
Analytical workflow for clozapine quantification using an internal standard.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Clozapine-d8 in Bioanalytical Assays for Clozapine
A Comparative Guide to Linearity and Recovery in Clozapine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of clozapine in biological matrices is paramount for both therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is critical to ensure the reliability and robustness of the bioanalytical method. This guide provides an objective comparison of linearity and recovery studies for clozapine assays, with a specific focus on the use of Clozapine-d8 as an internal standard, benchmarked against other common analytical approaches.
The Critical Role of Internal Standards in LC-MS/MS Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns. This compensates for variations in sample preparation, injection volume, and matrix effects. Deuterated analogs of the analyte, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the parent drug, ensuring the most accurate and precise quantification.
Linearity of Clozapine Assays: A Comparative Analysis
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is indicative of a strong linear relationship. The following table summarizes the linearity data from various published methods for clozapine quantification.
| Internal Standard | Analytical Method | Matrix | Linear Range | Coefficient of Determination (R²) | Reference |
| This compound & Northis compound | LC-MS/MS | Plasma | Not explicitly stated, but excellent agreement with reference methods | > 0.97 | [1] |
| Deuterium-labeled | ID-LC-MS/MS | Human Plasma | 5.65–1693.51 ng/g | 0.9988 | Not explicitly stated |
| Clozapine-d4 | UPLC-MS/MS | Human Serum | 10–2000 ng/mL | > 0.9970 | Not explicitly stated |
| Loxapine | HPLC-UV | Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Carbamazepine | HPLC-UV | Plasma or Serum | Not explicitly stated | Not explicitly stated | [2] |
As evidenced in the table, methods employing deuterated internal standards, including this compound, consistently demonstrate excellent linearity with R² values approaching 1.000. This high degree of linearity over a wide dynamic range is crucial for the accurate measurement of clozapine concentrations in diverse patient populations.
Recovery Studies: Ensuring Efficient Extraction
The recovery of an analyte from a biological matrix is a critical parameter that reflects the efficiency of the extraction process. High and consistent recovery is essential for the sensitivity and accuracy of the assay. Below is a comparison of recovery data from different clozapine assay methodologies.
| Internal Standard | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| This compound & Northis compound | Not specified | Plasma | Accuracy: 104-112% (surrogate for recovery) | [1] |
| Deuterium-labeled | Not specified | Human Plasma | 97.80 - 99.28% | Not explicitly stated |
| Clozapine-d4 | Protein Precipitation | Human Serum | > 95% | Not explicitly stated |
| Flurazepam | Solid-Phase Extraction | Human Plasma | Quantitative (>99%) | [3] |
Methods utilizing deuterated internal standards, such as those with this compound, exhibit high accuracy, which is a strong indicator of excellent and reproducible recovery. The near-complete recovery seen in methods using solid-phase extraction highlights the importance of the chosen sample preparation technique.
Experimental Protocols: A Closer Look at the Methodology
To provide a comprehensive understanding, detailed experimental protocols for key methodologies are outlined below.
Method 1: Clozapine Assay using this compound Internal Standard (Based on Couchman et al., 2013)
This method utilizes isotopic internal calibration with a cocktail of deuterated standards, including this compound.
-
Sample Preparation: While the specific extraction method is not detailed in the abstract, a common approach involves protein precipitation. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard mix (including this compound) is added. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
Liquid Chromatography: A C18 reversed-phase column is typically used with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The specific MRM transitions for clozapine and this compound would be optimized for the instrument used.
-
Method 2: Comparative Clozapine Assay using Clozapine-d4 Internal Standard
-
Sample Preparation (Protein Precipitation): To 100 µL of serum, 200 µL of acetonitrile containing Clozapine-d4 is added. The mixture is vortexed and centrifuged. The clear supernatant is then injected into the UPLC-MS/MS system.
-
UPLC-MS/MS Parameters:
-
UPLC: A BEH C18 column (50 mm x 2.1 mm, 1.7 µm) is used with a mobile phase of methanol and water (both containing 0.2% ammonium hydroxide) at a flow rate of 0.40 mL/min.
-
Mass Spectrometry: Operated in the MRM mode with positive electrospray ionization.
-
MRM Transitions:
-
Clozapine: m/z 327 → 270 (quantification), m/z 327 → 192 (confirmation)
-
Norclozapine: m/z 313 → 192 (quantification), m/z 313 → 270 (confirmation)
-
-
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams created using the DOT language provide a clear visual representation of the analytical workflows.
Conclusion
The use of a deuterated internal standard, particularly this compound, in the bioanalysis of clozapine by LC-MS/MS provides superior accuracy and precision. The near-identical chemical behavior of this compound to the unlabeled analyte ensures reliable compensation for experimental variability, leading to highly linear calibration curves (R² > 0.97) and excellent recovery from complex biological matrices. While other internal standards and analytical techniques can yield acceptable results, the data strongly supports the use of a stable isotope-labeled internal standard like this compound for the most robust and reliable quantification of clozapine in clinical and research settings.
References
- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparability of whole-blood and plasma clozapine and norclozapine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clozapine-d8 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for the deuterated form of Clozapine, Clozapine-d8, are not explicitly detailed in readily available safety data sheets, a comprehensive approach based on general best practices for pharmaceutical and chemical waste management is essential. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to all local, state, and federal regulations governing chemical waste.
Quantitative Data on Clozapine and Related Compounds
While specific quantitative data for this compound disposal is not available, the following table provides relevant information on Clozapine and its N-oxide, which can inform handling and disposal considerations.
| Compound | CAS Number | Hazard Statements |
| Clozapine | 5786-21-0 | Toxic if swallowed, May cause drowsiness or dizziness. |
| Clozapine N-oxide | 34233-69-7 | Toxic if swallowed, May cause drowsiness or dizziness.[1] |
| This compound | 1185053-50-2 | No data available.[2] |
Experimental Protocol: this compound Disposal
This protocol outlines a safe and compliant method for the disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
For handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. The safety data sheet for the similar compound Clozapine N-oxide indicates incompatibility with strong oxidizing agents.
-
Collect all materials contaminated with this compound, including unused compounds, solutions, and contaminated labware (e.g., pipette tips, vials), in this designated container.
3. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into the designated this compound waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
4. Storage of Waste:
-
Store the sealed this compound waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the container is properly labeled with the contents ("this compound Waste"), hazard warnings, and the accumulation start date.
5. Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Step-by-step workflow for the safe disposal of this compound.
Alternative Disposal Considerations
For non-laboratory settings or in the absence of a hazardous waste program, the following general guidance for pharmaceutical disposal may be considered, but is not the preferred method for research laboratories.
-
Drug Take-Back Programs: The most recommended method for the disposal of unwanted medicines is through drug take-back programs.[3][4] These programs are often available at pharmacies or law enforcement agencies.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the drug from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5][6] Do not crush tablets or capsules.[5]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[5][6]
-
Dispose of the container in the household trash.[5]
-
Scratch out all personal information on the prescription label before discarding the empty container.[5]
-
Important Note on Deuterated Compounds:
Deuterated compounds like this compound are chemically similar to their non-deuterated counterparts. The primary difference is the presence of deuterium atoms, which can alter the drug's metabolic profile.[7] However, for disposal purposes, it is prudent to handle them with the same level of caution as the parent compound, as specific data on the environmental fate and toxicity of deuterated pharmaceuticals is limited.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the responsible management and disposal of this compound, fostering a safe and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Medicine: Proper Disposal [nationwidechildrens.org]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Clozapine-d8
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling Clozapine-d8. The level of protection should be determined by a risk assessment based on the quantity of the compound being handled and the nature of the procedure. For potent compounds, a multi-layered approach to PPE is recommended.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Due to the absence of specific glove permeation data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guide. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, a disposable N95 respirator may be sufficient. For larger quantities or when there is a risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1][2] |
| Protective Clothing | A disposable lab coat or coveralls, such as those made of Tyvek, should be worn to prevent skin contamination.[3] These should be removed and disposed of as hazardous waste after handling the compound. |
Operational Plan for Handling this compound
A clear and detailed operational plan is essential for the safe handling of this compound. This plan should encompass engineering controls, administrative procedures, and step-by-step handling instructions.
Engineering Controls:
-
Primary Containment: Whenever possible, handle this compound within a primary containment device such as a glove box or an isolator to minimize the risk of exposure.[1][3]
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Administrative Controls:
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs.
-
Training: All personnel handling the compound must receive training on its hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Access to the designated handling area should be restricted to authorized personnel only.
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a containment device or a chemical fume hood. Use a dedicated set of weighing tools or ensure thorough decontamination after use.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling is complete, decontaminate the work area and all equipment used.
-
Personal Decontamination: Remove disposable PPE in the designated area, being careful to avoid self-contamination. Wash hands thoroughly with soap and water.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste, including contaminated PPE, bench paper, and weighing boats, should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid waste, such as unused solutions, should be collected in a dedicated, sealed, and properly labeled waste container.
Disposal Method:
-
Solid Waste: Contaminated solid waste should be incinerated at a licensed hazardous waste facility.[1]
-
Liquid Waste: Unused solutions containing this compound should be disposed of through a licensed chemical waste contractor.
-
Empty Containers: Empty original containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of in the trash after removing or defacing the label.[4]
Do not dispose of this compound down the drain or in the regular trash.[4]
Caption: A logical diagram outlining the proper disposal plan for waste generated from handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
